BMS-986169
Description
Properties
Molecular Formula |
C23H27FN2O2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(3R)-3-[(3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H27FN2O2/c1-16-2-4-17(5-3-16)14-26-13-11-22(23(26)28)25-12-10-20(21(24)15-25)18-6-8-19(27)9-7-18/h2-9,20-22,27H,10-15H2,1H3/t20-,21+,22+/m0/s1 |
InChI Key |
UNVYDSCXINFREZ-BHDDXSALSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-986169; BMS 986169; BMS986169; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Neuronal Mechanism of Action of BMS-986169
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. This technical guide delineates the core mechanism of action of this compound in neurons, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The information presented is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive understanding of this compound's neuronal activity.
Core Mechanism of Action: GluN2B Negative Allosteric Modulation
This compound exerts its effects on neurons by binding to a distinct allosteric site on the GluN2B subunit of the NMDA receptor. This binding event modulates the receptor's function in a non-competitive manner, meaning it does not compete with the binding of the primary agonists, glutamate and glycine. The binding of this compound induces a conformational change in the GluN2B subunit, which in turn reduces the ion flow through the NMDA receptor channel. This selective inhibition of GluN2B-containing NMDA receptors is a key feature of this compound's mechanism of action.
The primary consequence of this negative allosteric modulation is a decrease in the excitability of neurons where GluN2B-containing NMDA receptors are prevalent. This has significant implications for various neurological and psychiatric conditions where hyperactivity of these receptors is implicated.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its prodrug, BMS-986163, from preclinical studies.
Table 1: Binding Affinity and Functional Inhibition of this compound [1][2]
| Parameter | Species | Value |
| Binding Affinity (Ki) | ||
| GluN2B Allosteric Site | Human | 4.03-6.3 nM |
| GluN2B Receptors (Brain Prep) | Rat | Potent (nanomolar range) |
| Monkey | High Affinity | |
| Human | High Affinity | |
| Functional Inhibition (IC50) | ||
| GluN2B Receptor Function | Human (in Xenopus oocytes) | 24.1 nM |
| hERG Channel Activity | Human | 28.4 µM |
Table 2: Physicochemical Properties of this compound [2]
| Property | Value |
| Polar Surface Area | 44 Ų |
| LogD | 2.9 |
| pKa (protonated piperidine nitrogen) | 4.4 |
| Aqueous Solubility (pH 7.4) | 2 µg/mL |
| Melting Point | 186 °C |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the GluN2B allosteric site.
-
Methodology:
-
Prepare cell membranes from HEK293 cells stably expressing human GluN1/GluN2B receptors.
-
Incubate the cell membranes with a radiolabeled ligand known to bind to the GluN2B allosteric site (e.g., [³H]ifenprodil).
-
Add varying concentrations of this compound to compete with the radioligand for binding.
-
After incubation, separate the bound and free radioligand using filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Electrophysiological Recordings in Xenopus Oocytes
-
Objective: To assess the functional inhibition (IC50) of GluN2B receptor function by this compound.
-
Methodology:
-
Inject Xenopus oocytes with cRNA encoding human NMDA receptor subunits (GluN1 and GluN2B, or other GluN2 subtypes for selectivity testing).
-
After 2-4 days of expression, place the oocytes in a recording chamber and perfuse with a solution containing glutamate and glycine to activate the NMDA receptors.
-
Use a two-electrode voltage clamp to measure the ion current flowing through the NMDA receptors.
-
Apply varying concentrations of this compound to the perfusion solution.
-
Measure the reduction in the NMDA receptor-mediated current at each concentration of this compound.
-
Plot the concentration-response curve and calculate the IC50 value.
-
In Vivo Receptor Occupancy Studies
-
Objective: To determine the extent of GluN2B receptor occupancy in the brain after administration of this compound.
-
Methodology:
-
Administer this compound to rodents (e.g., rats or mice) via the desired route (e.g., intravenous).
-
At various time points after administration, euthanize the animals and rapidly dissect the brains.
-
Prepare brain homogenates from specific regions of interest (e.g., prefrontal cortex).
-
Use an ex vivo binding assay with a radiolabeled tracer that binds to the GluN2B allosteric site to measure the available (unoccupied) receptors.
-
Calculate the percentage of receptor occupancy by comparing the tracer binding in treated animals to that in vehicle-treated controls.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the signaling pathways and experimental workflows associated with this compound.
References
An In-depth Technical Guide to BMS-986169: A Potent and Selective GluN2B Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986169, also known as (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one, is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. Developed by Bristol Myers Squibb, this compound has been investigated for its potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key preclinical data of this compound. Detailed experimental methodologies for its synthesis and biological evaluation are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with a complex stereochemistry that is crucial for its high affinity and selectivity for the GluN2B subunit.
IUPAC Name: (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one[1]
Chemical Formula: C₂₃H₂₇FN₂O₂
Molecular Weight: 382.48 g/mol
The key physicochemical properties of this compound are summarized in the table below, highlighting its characteristics relevant to drug development.
| Property | Value | Reference |
| Melting Point | 186 °C | [2] |
| pKa (protonated piperidine) | 4.4 | [2] |
| LogD (pH 7.4) | 2.9 | [2] |
| Aqueous Solubility (pH 7.4) | 2 µg/mL | [2] |
Due to its low aqueous solubility, a water-soluble phosphate prodrug, BMS-986163, was developed for intravenous administration in preclinical studies. This prodrug is rapidly converted to the active parent molecule, this compound, in vivo.
Mechanism of Action: Targeting the NMDA Receptor Signaling Pathway
This compound exerts its pharmacological effects by acting as a negative allosteric modulator of the NMDA receptor, an ionotropic glutamate receptor critical for synaptic plasticity, learning, and memory. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. This compound selectively binds to a site on the GluN2B subunit, which is distinct from the glutamate or glycine agonist binding sites. This allosteric binding event induces a conformational change in the receptor, reducing the channel's open probability and thereby decreasing the influx of Ca²⁺ in response to agonist stimulation.
Figure 1: NMDA Receptor Signaling Pathway and Modulation by this compound.
Biological Properties and Preclinical Data
Preclinical studies have demonstrated the potent and selective activity of this compound, as well as its efficacy in animal models of depression.
In Vitro Activity
The in vitro binding affinity and functional inhibitory activity of this compound have been characterized in various assays.
| Parameter | Value | Assay System | Reference |
| Ki (GluN2B binding affinity) | 4.0 nM | Radioligand binding assay | [2] |
| IC₅₀ (GluN2B functional inhibition) | 24 nM | Two-electrode voltage clamp in Xenopus oocytes | [2] |
| hERG Inhibition (IC₅₀) | 28 µM | Electrophysiology assay | [2] |
This compound exhibits high selectivity for the GluN2B subunit over other NMDA receptor subunits and shows weak inhibition of the hERG channel, suggesting a favorable safety profile.
In Vivo Activity
In vivo studies have confirmed the target engagement and antidepressant-like effects of this compound.
| Parameter | Value | Animal Model | Reference |
| Ex Vivo GluN2B Receptor Occupancy | 95% at 3 mg/kg (i.v.) | Rodents | [2] |
| Mouse Forced Swim Test | Reduced immobility | Mice | [1] |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of the piperidinyl and pyrrolidinone cores, followed by their coupling and subsequent stereoselective modifications.
Figure 2: General Synthetic Workflow for this compound.
Detailed Protocol:
-
Synthesis of the Piperidine Core: The synthesis commences with a Suzuki coupling of a suitable boronate ester with 4-benzyloxybromobenzene. The resulting product undergoes hydroboration followed by oxidation to yield a racemic trans-hydroxypiperidine. The desired (S,S)-enantiomer is isolated via preparative chiral supercritical fluid chromatography (SFC) and subsequently deprotected to afford the phenolic piperidine intermediate.
-
Synthesis of the Pyrrolidinone Core: The bromopyrrolidinone fragment is synthesized in two steps starting from benzylamine.
-
Coupling and Final Modifications: The (S,S)-phenolic piperidine is coupled with the bromopyrrolidinone to form a hydroxypiperidine intermediate as a mixture of diastereomers. A key step involves a retentive deoxyfluorination of the hydroxyl group. Finally, the desired (R)-lactam diastereomer, this compound, is isolated by SFC. The absolute stereochemistry has been confirmed by single-crystal X-ray diffraction.
In Vitro Radioligand Binding Assay
This assay is performed to determine the binding affinity of this compound for the GluN2B subunit.
Figure 3: Workflow for the Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., L(tk-) mouse fibroblasts) stably expressing the human GluN1 and GluN2B subunits.
-
Incubation: The membranes are incubated with a known concentration of a suitable radioligand (e.g., [³H]ifenprodil) and varying concentrations of this compound in an appropriate buffer.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This electrophysiological assay is used to measure the functional inhibition of NMDA receptors by this compound.
Detailed Protocol:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human GluN1 and GluN2B subunits. The oocytes are then incubated to allow for receptor expression.
-
Electrophysiological Recording: The oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
Drug Application: The oocytes are perfused with a solution containing glutamate and glycine to activate the NMDA receptors, and the resulting current is measured. This compound is then co-applied at various concentrations to determine its inhibitory effect on the agonist-induced current.
-
Data Analysis: The concentration of this compound that produces a 50% inhibition of the maximal agonist-induced current (IC₅₀) is calculated.
Mouse Forced Swim Test
This behavioral assay is a common preclinical model used to assess the antidepressant-like activity of compounds.[3]
Detailed Protocol:
-
Apparatus: Mice are individually placed in a transparent cylinder filled with water (23-25°C) from which they cannot escape.[4]
-
Procedure: The test typically consists of a single 6-minute session.[3] The duration of immobility during the last 4 minutes of the test is recorded.[3]
-
Drug Administration: this compound (or its prodrug, BMS-986163) is administered intravenously at various doses prior to the test.
-
Data Analysis: The duration of immobility is compared between the vehicle-treated and drug-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.[1]
In Vivo Receptor Occupancy Assay
This assay is used to confirm that this compound engages its target, the GluN2B receptor, in the brain of living animals.
Detailed Protocol:
-
Drug Administration: Animals (e.g., mice or rats) are administered with this compound or its prodrug.
-
Radiotracer Injection: At a time point corresponding to the peak brain exposure of this compound, a radiolabeled ligand that binds to the NMDA receptor channel, such as [³H]MK-801, is administered intravenously.[1]
-
Tissue Collection and Analysis: After a set period, the animals are euthanized, and the brains are collected. The amount of [³H]MK-801 binding in specific brain regions is quantified and compared between vehicle- and drug-treated animals.
-
Data Analysis: The percentage of receptor occupancy is calculated based on the reduction in [³H]MK-801 binding in the presence of this compound.
Conclusion
This compound is a potent and selective GluN2B negative allosteric modulator with a well-characterized preclinical profile. Its high affinity for the GluN2B subunit and demonstrated efficacy in animal models of depression suggest its potential as a novel therapeutic agent for psychiatric and neurological disorders. The development of a water-soluble prodrug, BMS-986163, has facilitated its investigation in preclinical studies. The detailed chemical and biological information, along with the experimental protocols provided in this guide, offer a valuable resource for researchers interested in the further exploration and development of this compound and other GluN2B modulators.
References
- 1. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (this compound), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: BMS-986169 Binding Affinity and Selectivity for GluN2B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity of BMS-986169, a negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. The data and experimental protocols summarized herein are intended to support further research and development efforts in the field of neuroscience and pharmacology.
Core Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and functional inhibition of this compound for the GluN2B subunit, as well as its selectivity against other targets.
Table 1: Binding Affinity of this compound for GluN2B
| Parameter | Value (nM) | Species | Assay Type | Reference |
| Kᵢ | 4.0 | Rat | Radioligand Binding Assay | [1] |
| Kᵢ | 4.03 - 6.3 | Human | Radioligand Binding Assay | [2][3] |
Table 2: Functional Inhibition of GluN2B by this compound
| Parameter | Value (nM) | System | Assay Type | Reference |
| IC₅₀ | 24 | Cells | Functional Inhibition Assay | [1] |
| IC₅₀ | 24.1 | Xenopus oocytes expressing human NMDA receptor subtypes | Electrophysiology | [2][3] |
Table 3: Selectivity Profile of this compound
| Target | Activity | Value | Reference |
| GluN2A, GluN2C, GluN2D | Selective functional inhibition of GluN2B | Not specified | [4][5] |
| hERG Channel | Weakly inhibited | IC₅₀ = 28.4 µM | [2][3] |
| 40+ other pharmacological targets | Negligible activity | Not specified | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established practices for in vitro pharmacology.
Radioligand Binding Assay for GluN2B Affinity
This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of this compound for the GluN2B receptor, often utilizing the radiolabeled NMDA receptor channel blocker [³H]MK-801.[6][7]
Objective: To determine the binding affinity of this compound for the GluN2B subunit of the NMDA receptor.
Materials:
-
Test compound: this compound
-
Radioligand: [³H]MK-801
-
Membrane preparation: From HEK293 cells or brain tissue (e.g., rat cortex) expressing the target NMDA receptor subtype (GluN1/GluN2B).
-
Assay Buffer: e.g., 5 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known NMDA receptor channel blocker (e.g., unlabeled MK-801 or phencyclidine).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of this compound or buffer (for total binding) or a saturating concentration of a non-labeled competitor (for non-specific binding).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological assay is used to assess the functional inhibition of NMDA receptors by this compound.[8]
Objective: To measure the inhibitory effect of this compound on ion channel function of specific NMDA receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for human GluN1 and GluN2 subunits (GluN2A, GluN2B, GluN2C, GluN2D).
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).
-
Agonists: Glutamate and Glycine.
-
Test compound: this compound.
Procedure:
-
Inject Xenopus oocytes with cRNAs encoding the desired human GluN1/GluN2 subunit combinations.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection) and clamp the membrane potential (e.g., at -70 mV).
-
Apply a solution containing glutamate and glycine to elicit an inward current mediated by the expressed NMDA receptors.
-
After a stable baseline current is established, co-apply varying concentrations of this compound with the agonists.
-
Measure the inhibition of the agonist-induced current by this compound.
-
Wash out the compound to observe the reversibility of the inhibition.
-
Construct a concentration-response curve and calculate the IC₅₀ value.
Signaling Pathways
This compound, as a negative allosteric modulator of GluN2B, influences downstream signaling pathways by reducing the calcium influx through the NMDA receptor channel. This modulation can have significant effects on synaptic plasticity and neuronal function. The diagram below illustrates the key signaling cascades associated with GluN2B-containing NMDA receptors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (this compound), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of BMS-986169: A Novel GluN2B Negative Allosteric Modulator for Depression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. It has been investigated for its potential as a rapid-acting antidepressant, offering a novel mechanistic approach to treating major depressive disorder (MDD), particularly in treatment-resistant populations. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and proposed signaling pathways associated with this compound. Due to the poor aqueous solubility of this compound, a phosphate prodrug, BMS-986163, was developed for intravenous administration and is often used in preclinical and clinical evaluations. BMS-986163 is rapidly converted to the active parent molecule, this compound, in vivo.[1][2]
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound, highlighting its pharmacological and pharmacokinetic properties.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species/System | Value | Reference(s) |
| GluN2B Binding Affinity (Ki) | Human, Monkey, Rat Brain Tissue | 4.0 - 6.3 nM | [1][2] |
| GluN2B Functional Inhibition (IC50) | Xenopus oocytes expressing human NMDA receptor subtypes | 24.1 nM | [1][2] |
| hERG Channel Inhibition (IC50) | N/A | 28.4 µM | [1][2] |
| Selectivity | Panel of over 40 additional pharmacological targets | Negligible activity | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Depression
| Animal Model | Species | Administration Route | Key Finding | Reference(s) |
| Mouse Forced Swim Test (mFST) | Mouse | Intravenous | Reduced immobility, similar to ketamine | [1][2] |
| Novelty Suppressed Feeding (NSF) | Mouse | Intravenous | Decreased latency to feed | [1][2] |
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Clearance | Volume of Distribution | Plasma Half-life | Oral Bioavailability (F) |
| Mouse | High | High | Short | N/A |
| Rat | High | Moderate | Short | 2.5% |
| Monkey | Moderate | Moderate | Short | N/A |
| Dog | Moderate | Moderate | Short | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Mouse Forced Swim Test (mFST)
The mFST is a widely used behavioral assay to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical tank (typically 20 cm in diameter and 30-40 cm in height) is filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the mouse to escape or touch the bottom.
-
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
The total duration of the test is 6 minutes.
-
Behavior is typically recorded by a video camera for later analysis.
-
The primary parameter measured is immobility time, which is defined as the period during which the mouse makes only the movements necessary to keep its head above water.
-
The duration of immobility is typically scored during the last 4 minutes of the 6-minute test.
-
-
Endpoint: A significant decrease in immobility time is indicative of an antidepressant-like effect.
Novelty Suppressed Feeding (NSF) Test
The NSF test assesses anxiety- and depression-related behaviors.
-
Apparatus: A novel, open-field arena (e.g., a 50x50 cm box with 30 cm high walls). A single food pellet is placed on a white paper platform in the center of the arena.
-
Procedure:
-
Mice are food-deprived for 24 hours prior to the test.
-
Each mouse is placed in a corner of the novel arena.
-
The latency to begin eating the food pellet is recorded, with a maximum test duration of 10 minutes.
-
Immediately following the test, the mouse is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for appetite.
-
-
Endpoint: A significant decrease in the latency to eat in the novel environment is interpreted as an anxiolytic and antidepressant-like effect.
In Vivo [3H]MK-801 Binding Assay
This assay is used to assess the functional target engagement of NMDA receptor channel blockers.
-
Principle: [3H]MK-801 is a radiolabeled non-competitive NMDA receptor antagonist that binds to the open ion channel. Inhibition of [3H]MK-801 binding by a test compound indicates that the compound is functionally antagonizing the NMDA receptor.
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., this compound) or vehicle.
-
After a specified time, [3H]MK-801 is administered intravenously.
-
At a designated time point after radioligand administration, animals are euthanized, and the brains are rapidly removed and dissected.
-
The amount of radioactivity in specific brain regions (e.g., cortex, hippocampus) is quantified using liquid scintillation counting.
-
Non-specific binding is determined in a separate group of animals co-administered with a high dose of a non-labeled channel blocker.
-
-
Endpoint: A dose-dependent reduction in specific [3H]MK-801 binding indicates target engagement and functional antagonism of the NMDA receptor by the test compound.
Ex Vivo Hippocampal Long-Term Potentiation (LTP)
LTP is a form of synaptic plasticity that is believed to underlie learning and memory and is often dysregulated in depression.
-
Procedure:
-
Animals are treated with this compound or vehicle.
-
At a specified time point (e.g., 24 hours post-dose), animals are euthanized, and the brains are rapidly removed.
-
Transverse hippocampal slices (typically 300-400 µm thick) are prepared in ice-cold artificial cerebrospinal fluid (aCSF).
-
Slices are allowed to recover in an interface or submerged chamber with oxygenated aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
After establishing a stable baseline of synaptic transmission, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz stimulation).
-
The fEPSP slope is monitored for at least 60 minutes post-HFS.
-
-
Endpoint: An enhancement of the magnitude and/or duration of LTP in slices from this compound-treated animals compared to vehicle-treated animals suggests that the compound can modulate synaptic plasticity in a manner consistent with antidepressant effects.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize key concepts related to the preclinical study of this compound.
References
- 1. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine | eLife [elifesciences.org]
The Role of GluN2B Receptors in Treatment-Resistant Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Treatment-resistant depression (TRD) presents a significant clinical challenge, with a substantial portion of patients failing to respond to conventional monoaminergic antidepressants. Emerging evidence has implicated the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, in the pathophysiology of depression and as a promising target for novel, rapid-acting antidepressants. This technical guide focuses on the specific role of the GluN2B subunit of the NMDA receptor in TRD. We delve into the molecular mechanisms, preclinical evidence, and clinical investigations surrounding GluN2B as a critical mediator of antidepressant response and a potential therapeutic target. This document provides a comprehensive overview of the signaling pathways involving GluN2B, detailed experimental protocols from key studies, and a summary of quantitative data to facilitate further research and drug development in this area.
Introduction: The Glutamatergic Hypothesis of Depression and the Significance of GluN2B
The monoamine hypothesis has long dominated the understanding and treatment of depression. However, the delayed onset of action and limited efficacy of monoaminergic drugs in many patients have prompted the exploration of alternative neurobiological models. The glutamate hypothesis of depression has gained considerable traction, suggesting that dysregulation of the glutamate system contributes to the pathophysiology of the disorder.[1]
The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a heterotetrameric ion channel typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits. The GluN2B subunit, predominantly expressed in the forebrain, confers specific physiological and pharmacological properties to the NMDA receptor, including slower channel kinetics.[2][3] Preclinical and clinical studies have highlighted the importance of GluN2B-containing NMDA receptors in mediating the rapid antidepressant effects of ketamine, a non-selective NMDA receptor antagonist, in patients with TRD.[4][5][6][7][8] This has positioned the GluN2B subunit as a high-interest target for the development of novel antidepressants with a faster onset of action and improved efficacy in TRD.
Molecular Mechanisms: GluN2B Signaling Pathways in Depression
The involvement of GluN2B in depression is multifaceted, involving intricate signaling cascades that regulate synaptic function and neuronal survival.
Tonic Inhibition of mTOR Signaling
A key proposed mechanism involves the tonic activation of extrasynaptic GluN2B-containing NMDA receptors by ambient glutamate.[4][7][9] This tonic activation is thought to suppress the mechanistic target of rapamycin (mTOR) signaling pathway, a crucial regulator of protein synthesis.[1][9] By inhibiting these GluN2B receptors, antagonists like ketamine are hypothesized to disinhibit mTOR signaling, leading to a rapid increase in the synthesis of synaptic proteins, such as brain-derived neurotrophic factor (BDNF), which are essential for synaptic strengthening and antidepressant effects.[4][9]
Figure 1: Proposed mechanism of ketamine action via GluN2B-mTOR pathway.
Interaction with Intracellular Scaffolding and Signaling Proteins
The C-terminal domain of the GluN2B subunit serves as a docking site for numerous intracellular signaling molecules, linking the receptor to downstream pathways that regulate synaptic plasticity and cell survival.[10] Key interacting proteins include:
-
Calcium/calmodulin-dependent protein kinase II (CaMKII): The binding of CaMKII to GluN2B is crucial for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[10][11]
-
Death-associated protein kinase 1 (DAPK1): The interaction between GluN2B and DAPK1 is implicated in neuronal death signaling following excitotoxic insults.[10]
Dysregulation of these interactions may contribute to the synaptic deficits observed in depression.
Preclinical Evidence: Insights from Animal Models
A large body of preclinical research using rodent models has provided compelling evidence for the role of GluN2B in depression-like behaviors and antidepressant responses.
Genetic Manipulation Studies
Studies utilizing genetic knockout of the GluN2B subunit in specific neuronal populations have been instrumental in elucidating its function. A pivotal study demonstrated that mice with a selective deletion of GluN2B in principal cortical neurons (2BΔCtx) exhibited antidepressant-like behaviors and occluded the antidepressant effects of ketamine.[4][5][6][7][8] This suggests that ketamine's rapid antidepressant action is mediated, at least in part, by the inhibition of GluN2B-containing NMDA receptors in the cortex.[4][7]
Pharmacological Studies
The use of selective GluN2B antagonists, such as Ro 25-6981 and CP-101,606 (traxoprodil), has consistently shown antidepressant-like effects in various rodent models of depression, including the forced swim test (FST) and tail suspension test (TST).[12][13][14] These antagonists have been shown to produce rapid behavioral effects, mirroring the clinical profile of ketamine.[13]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from representative preclinical studies investigating the role of GluN2B in depression.
Table 1: Behavioral Effects of GluN2B Manipulation in Rodent Models
| Model/Treatment | Behavioral Test | Key Finding | Reference |
| GluN2B knockout in cortical neurons (2BΔCtx mice) | Tail Suspension Test (TST) | Significant decrease in immobility time compared to control mice. | [4] |
| Ro 25-6981 (GluN2B antagonist) | Tail Suspension Test (TST) | Mimicked the decrease in immobility seen in 2BΔCtx mice. | [4] |
| Ketamine in 2BΔCtx mice | Tail Suspension Test (TST) | The antidepressant effect of ketamine was occluded in 2BΔCtx mice. | [4] |
| Ro 25-6981 | Forced Swim Test (FST) | Reliably reduced immobility time in C57BL/6J mice. | [13] |
| NVP-AAM077 (GluN2A antagonist) & Ro 25-6981 (GluN2B antagonist) | Forced Swim Test (FST) | Administration of either antagonist alone elicited antidepressant-like activity. | [12] |
Table 2: Electrophysiological and Molecular Effects of GluN2B Manipulation
| Model/Treatment | Measurement | Key Finding | Reference |
| Ketamine in control mice | mEPSC frequency in PFC | Increased frequency of miniature excitatory postsynaptic currents. | [7] |
| Ketamine in 2BΔCtx mice | mEPSC frequency in PFC | The ketamine-induced increase in mEPSC frequency was occluded. | [4] |
| GluN2B knockout in cortical neurons (2BΔCtx mice) | mTOR activation and synaptic protein synthesis | Mimicked and occluded ketamine-induced increases. | [4][5][6][7][8] |
| Fluoxetine | Inhibition of NMDA-induced currents | Selective inhibitor of GluN2B-containing NMDA receptors. | [15] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
Animal Models of Treatment-Resistant Depression
Developing valid animal models of TRD is crucial for testing novel therapeutics. Common approaches include:
-
Chronic Stress Models: Prolonged exposure to stressors such as chronic unpredictable stress or chronic social defeat stress can induce a depressive-like phenotype that is resistant to traditional antidepressants in a subset of animals.[16]
-
Chronic Corticosterone Treatment: Long-term administration of corticosterone can model the hypercortisolemia often observed in depressed patients and can lead to antidepressant resistance.[16]
-
Genetic Models: Utilizing strains of mice that show innate resistance to the behavioral effects of standard antidepressants.[16]
Figure 2: Experimental workflow for testing GluN2B antagonists in a TRD model.
Behavioral Assays for Antidepressant-like Effects
-
Forced Swim Test (FST):
-
Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility (floating passively) during the last 4 minutes is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Drug Administration: The test compound or vehicle is typically administered intraperitoneally (i.p.) at a specified time (e.g., 30 minutes) before the test.
-
-
Tail Suspension Test (TST):
-
Apparatus: An enclosed chamber from which the mouse is suspended by its tail using adhesive tape.
-
Procedure: The mouse is suspended for a 6-minute session. The total time spent immobile is recorded. A reduction in immobility is indicative of an antidepressant-like effect.
-
Electrophysiological Recordings
-
Whole-Cell Patch-Clamp Recordings:
-
Preparation: Acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., prefrontal cortex) are prepared from rodent brains.
-
Procedure: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Data Acquisition: Miniature excitatory postsynaptic currents (mEPSCs) are recorded in the presence of tetrodotoxin to block action potentials. Changes in the frequency and amplitude of mEPSCs provide information about presynaptic and postsynaptic function, respectively.
-
Molecular Assays
-
Western Blotting:
-
Purpose: To quantify the expression levels of specific proteins (e.g., GluN2B, mTOR, synaptic proteins).
-
Procedure:
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer.
-
Protein Quantification: The total protein concentration is determined using an assay such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensity is quantified and normalized to a loading control (e.g., actin).
-
-
Clinical Investigations and Future Directions
The promising preclinical data have spurred clinical trials of selective GluN2B antagonists for TRD.
Clinical Trials of GluN2B Antagonists
Several GluN2B-selective antagonists have been investigated in clinical trials:
-
CP-101,606 (Traxoprodil): Early studies showed promise, but development was halted due to cardiovascular side effects.[17]
-
CERC-301 (MK-0657): This compound has been evaluated for major depressive disorder, with mixed results regarding optimal dosing and efficacy.[17][18]
-
Radiprodil: This selective GluN2B antagonist is undergoing early-phase clinical trials.[17]
While the clinical development of selective GluN2B antagonists has faced challenges, the therapeutic potential of targeting this subunit remains an active area of research.[17]
PET Imaging of GluN2B Receptors
Positron Emission Tomography (PET) imaging allows for the in vivo visualization and quantification of neuroreceptors in the human brain. The development of specific PET radioligands for GluN2B, such as (R)-11C-Me-NB1, offers a powerful tool to:
-
Investigate alterations in GluN2B receptor density and distribution in patients with TRD.[19]
-
Assess target engagement and inform dose selection for novel GluN2B-targeting drugs.[19]
-
Explore the relationship between GluN2B receptor occupancy and clinical response.
Recent PET studies have begun to elucidate the neurobiological changes in depression, including alterations in various neurotransmitter systems.[20][21]
References
- 1. The Role of Glutamate Underlying Treatment-resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of GluN2B-Containing NMDA Receptors in CA1 Hippocampus and Cortex Impairs Long-Term Depression, Reduces Dendritic Spine Density, and Disrupts Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of GluN2B-Containing NMDA Receptors in CA1 Hippocampus and Cortex Impairs Long-Term Depression, Reduces Dendritic Spine Density, and Disrupts Learning | Journal of Neuroscience [jneurosci.org]
- 4. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine. | Delpire Laboratory [vumc.org]
- 6. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine | eLife [elifesciences.org]
- 8. scienceopen.com [scienceopen.com]
- 9. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GluN2A and GluN2B subunit-containing NMDA receptors in hippocampal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of GluN2A and GluN2B subunits on the effects of NMDA receptor antagonists in modeling schizophrenia and treating refractory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GENETIC, PHARMACOLOGICAL AND LESION ANALYSES REVEAL A SELECTIVE ROLE FOR CORTICOHIPPOCAMPAL GLUN2B IN A NOVEL REPEATED SWIM STRESS PARADIGM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GluN2B-containing NMDA receptors as possible targets for the neuroprotective and antidepressant effects of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rodent models of treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]
- 18. A Randomized, Placebo-Controlled, Crossover Pilot Trial of the Oral Selective NR2B Antagonist MK-0657 in Patients With Treatment-Resistant Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. First-in-Humans Brain PET Imaging of the GluN2B-Containing N-methyl-d-aspartate Receptor with (R)-11C-Me-NB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The utility of PET imaging in depression [frontiersin.org]
- 21. The utility of PET imaging in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-986169: A Technical Guide to a Novel Intravenous GluN2B Negative Allosteric Modulator for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial patient population experiencing treatment-resistant depression (TRD). The N-methyl-D-aspartate (NMDA) receptor, particularly the GluN2B subunit, has emerged as a promising target for rapid-acting antidepressants. This document provides a comprehensive technical overview of BMS-986169, a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit, and its water-soluble prodrug, BMS-986163. Developed for intravenous administration, this compound has demonstrated a promising preclinical profile, suggesting its potential as a novel therapeutic for MDD. This guide synthesizes available data on its mechanism of action, preclinical efficacy, and pharmacokinetic and pharmacodynamic properties, and outlines the experimental methodologies employed in its evaluation.
Introduction
Traditional monoaminergic antidepressants often have a delayed onset of action and limited efficacy in a significant portion of patients with MDD. The discovery of the rapid antidepressant effects of the NMDA receptor antagonist ketamine has catalyzed research into glutamatergic system modulators as a new therapeutic avenue. However, the clinical utility of ketamine is hampered by its dissociative side effects and abuse potential. This has driven the development of more selective NMDA receptor modulators, such as those targeting the GluN2B subunit, with the aim of retaining the rapid antidepressant effects while improving the safety and tolerability profile.
This compound is a novel, highly selective, intravenous GluN2B NAM that has shown encouraging preclinical results.[1][2] Due to its poor aqueous solubility, a water-soluble phosphate prodrug, BMS-986163, was developed to facilitate intravenous administration.[3][4][5] This prodrug rapidly converts to the active parent compound, this compound, in vivo.[1][4][5][6]
Mechanism of Action
This compound functions as a negative allosteric modulator of NMDA receptors containing the GluN2B subunit.[1][2][6] Unlike channel blockers such as ketamine, which physically obstruct the ion channel, NAMs bind to a distinct allosteric site on the receptor, reducing the probability of the channel opening in response to glutamate binding. This selective modulation of GluN2B-containing NMDA receptors is hypothesized to trigger a cascade of downstream signaling events, including the activation of the mTOR pathway, leading to synaptogenesis and rapid antidepressant effects.
Signaling Pathway
References
- 1. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine | eLife [elifesciences.org]
- 2. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Pharmacological profile of BMS-986169
An In-depth Technical Guide to the Pharmacological Profile of BMS-986169
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Developed by Bristol-Myers Squibb, this compound has been investigated for its therapeutic potential in major depressive disorder (MDD), particularly treatment-resistant depression (TRD).[2][3] It exhibits high binding affinity for the GluN2B allosteric site and selectively inhibits GluN2B receptor function.[2] Due to poor aqueous solubility, a water-soluble intravenous phosphate prodrug, BMS-986163, was developed, which rapidly converts to the active parent molecule this compound in vivo.[3] Preclinical studies have demonstrated robust target engagement and antidepressant-like activity in rodent models.[2] This document provides a comprehensive overview of the pharmacological properties, mechanism of action, and key experimental data for this compound.
Mechanism of Action: GluN2B Negative Allosteric Modulation
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for excitatory synaptic transmission, synaptic plasticity, and higher cognitive functions.[4][5] These receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two GluN2 subunits (A-D).[4] The specific GluN2 subunit composition dictates the receptor's functional properties, including agonist affinity and channel kinetics.[4][5]
This compound functions as a negative allosteric modulator (NAM) that selectively targets the GluN2B subunit.[2][3] Unlike competitive antagonists that block the glutamate or glycine binding sites, this compound binds to a distinct allosteric site at the interface between the GluN1 and GluN2B amino-terminal domains.[5] This binding event induces a conformational change that reduces the probability of channel opening, thereby inhibiting receptor function without completely blocking it.[4][5] This modulatory approach is believed to offer a better-tolerated safety profile compared to traditional NMDA receptor channel blockers.[4]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo assays. The data highlights its high affinity, selectivity for the GluN2B subunit, and favorable preclinical properties.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species / Subtype | Value | Reference |
| Binding Affinity (Ki) | Human GluN2B | 4.0 nM | [3] |
| Rat GluN2B | 4.03 - 6.3 nM | [2] | |
| Monkey GluN2B | High Affinity | [3] | |
| Functional Inhibition (IC50) | Human GluN2B | 24.1 nM | [2] |
| Human GluN2A | > 18 µM | [3] | |
| Human GluN2C | > 18 µM | [3] | |
| Human GluN2D | > 18 µM | [3] | |
| hERG Channel Inhibition (IC50) | Human | 28.4 µM | [2] |
| CYP450 Inhibition (IC50) | Human Liver Microsomes | > 18 µM | [3] |
Table 2: Preclinical In Vivo and ADME Properties of this compound
| Parameter | Species | Value / Observation | Reference |
| Receptor Occupancy | Rodents | Dose-dependent increase | [2] |
| Brain-to-Plasma Ratio | Mouse | 2.8 | [3] |
| Oral Bioavailability (F) | Rat | 2.5% | [3] |
| Antidepressant-like Activity | Mouse (Forced Swim Test) | Significant reduction in immobility | [2] |
| Serum Protein Binding | Various | 88-94% (6-12% free fraction) | [3] |
| Ames Test | N/A | Negative | [3] |
Key Experimental Protocols
Detailed methodologies for the pivotal assays used to define the pharmacological profile of this compound are provided below.
GluN2B Radioligand Binding Assay
This assay quantifies the affinity (Ki) of this compound for the GluN2B receptor by measuring its ability to compete with a radiolabeled ligand.[6][7]
Methodology:
-
Membrane Preparation : Cell membranes from recombinant cell lines expressing human GluN2B receptors or brain tissue homogenates (e.g., rat cortex) are prepared.[8] Tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[8] Protein concentration is determined via a BCA assay.[8]
-
Competitive Binding Incubation : A fixed concentration of a specific GluN2B radioligand (e.g., [³H]ifenprodil) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.[6]
-
Separation : After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.[6][8] The filters are washed with ice-cold buffer to remove non-specifically bound ligand.[8]
-
Detection : The radioactivity trapped on the filters is quantified using a scintillation counter.[8]
-
Data Analysis : The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6]
Functional Inhibition Assay in Xenopus Oocytes
This electrophysiological assay measures the functional inhibition of NMDA receptor subtypes by this compound.[2][9] Xenopus oocytes are a robust system for expressing heterologous ion channels.[10]
Methodology:
-
Oocyte Preparation : Oocytes are harvested from female Xenopus laevis frogs and defolliculated.[11]
-
cRNA Injection : Oocytes are microinjected with cRNAs encoding the specific NMDA receptor subunits (e.g., human GluN1 and GluN2B) to express functional receptors on the oocyte membrane.[9][12] Oocytes are incubated for 2-3 days to allow for protein expression.[12]
-
Two-Electrode Voltage Clamp (TEVC) : An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.[9] The oocyte is continuously perfused with a recording solution.[9]
-
Receptor Activation and Inhibition : The NMDA receptors are activated by applying a solution containing saturating concentrations of glutamate and the co-agonist glycine.[13] Once a stable current is measured, the oocyte is perfused with a solution containing the agonists plus a specific concentration of this compound.
-
Data Analysis : The inhibitory effect of this compound is measured as the percentage reduction in the agonist-evoked current.[13] A concentration-response curve is generated by testing multiple concentrations of this compound to determine the IC₅₀ value.[2]
In Vivo Efficacy: Mouse Forced Swim Test (FST)
The FST is a widely used behavioral model to screen for antidepressant-like activity in rodents.[1][14] The test is based on the principle that an animal will cease escape behaviors when placed in an inescapable, stressful situation, and that this "behavioral despair" is reversed by effective antidepressant treatments.[1]
Methodology:
-
Apparatus : A transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height) is filled with water (e.g., 25-30°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).[1][15]
-
Procedure : Mice are administered this compound (or vehicle control) via intravenous injection at a specified time before the test.[2] Each mouse is then gently placed into the water tank for a total of six minutes.[16] The entire session is typically video-recorded for later analysis.[1]
-
Behavioral Scoring : The primary behavior measured is immobility, defined as the cessation of struggling and remaining floating, making only small movements necessary to keep its head above water.[15] Typically, only the last four minutes of the six-minute session are scored, as the initial two minutes are considered a period of high activity.[1][16]
-
Data Analysis : The total duration of immobility is calculated for each animal. A statistically significant decrease in immobility time in the this compound-treated group compared to the vehicle group indicates antidepressant-like efficacy.[14][15]
Prodrug Strategy: BMS-986163
A significant challenge with this compound was its poor aqueous solubility, which limited its formulation for intravenous administration, especially for high-dose toxicology studies and clinical development.[3] To overcome this, the water-soluble phosphate prodrug BMS-986163 was developed.[3] This prodrug is rapidly and efficiently converted to the active parent molecule, this compound, by endogenous phosphatases following administration.[3] This strategy allows for the intravenous delivery required to achieve the desired transient, high receptor occupancy in a clinical setting.[3]
Conclusion
This compound is a highly potent and selective GluN2B negative allosteric modulator with a pharmacological profile that supports its investigation as a rapid-acting antidepressant. It demonstrates high affinity for its target, excellent selectivity over other NMDA receptor subtypes and off-target proteins like hERG, and shows efficacy in preclinical models of depression.[2][3] The development of its water-soluble prodrug, BMS-986163, addresses formulation challenges and enables intravenous administration.[3] The preclinical data package for this compound suggests a promising therapeutic agent for major depressive disorder, warranting further clinical evaluation.[2]
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (this compound), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, function, and allosteric modulation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Development and characterization of functional antibodies targeting NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. embopress.org [embopress.org]
- 12. Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 16. Video: The Mouse Forced Swim Test [jove.com]
In Vitro Characterization of BMS-986169: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the glutamate N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3] This document provides a comprehensive overview of the in vitro pharmacological and biopharmaceutical properties of this compound, summarizing key data from preclinical characterization studies. The information presented herein is intended to serve as a technical resource for researchers and drug development professionals interested in the profile of this compound.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the GluN2B subunit of the NMDA receptor.[1][2][4] This binding event modulates the receptor's function, leading to a reduction in ion channel activity upon glutamate and glycine binding. As a negative allosteric modulator, this compound does not compete directly with the endogenous agonists but rather reduces their ability to activate the receptor. This mechanism offers a more nuanced approach to receptor modulation compared to direct channel blockers or competitive antagonists.
Quantitative Data Summary
The in vitro characteristics of this compound have been quantified through a series of binding and functional assays. The data are summarized in the tables below for ease of reference and comparison.
Table 1: Receptor Binding Affinity
| Target | Species/Tissue | Assay Type | Radioligand | Ki (nM) | Reference |
| GluN2B | Rat Forebrain | Radioligand Binding | Not Specified | 1.4 ± 0.5 | [5] |
| GluN2B | Human | Radioligand Binding | Not Specified | 4.0 | [4][5][6] |
| GluN2B | Monkey | Radioligand Binding | Not Specified | Not Specified | [5] |
| GluN2B Allosteric Site | Not Specified | Radioligand Binding | Not Specified | 4.03 - 6.3 | [1][2] |
Table 2: Functional Activity and Selectivity
| Assay | Target/System | IC50 | Reference |
| GluN2B Receptor Function | Human NMDA Receptor Subtypes in Xenopus oocytes | 24.1 nM | [1][2] |
| hERG Channel Activity | Human Ether-a-go-go-related gene channel | 28.4 µM | [1] |
| Cytochrome P450 Inhibition | Human Liver Microsomes (multiple CYPs) | > 18 µM | [4] |
Table 3: Physicochemical Properties
| Property | Value | Reference |
| LogD (pH 7.4) | 2.9 | [4] |
| pKa (protonated piperidine nitrogen) | 4.4 | [4] |
| Aqueous Solubility (pH 7.4) | 2 µg/mL | [4] |
| Polar Surface Area | 44 Ų | [4] |
| Melting Point | 186 °C | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below. These protocols are based on standard practices and the information available from published studies on this compound.
GluN2B Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the GluN2B subunit of the NMDA receptor.
-
Methodology:
-
Tissue Preparation: Forebrain tissue from rats is homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction containing the NMDA receptors.
-
Assay Conditions: The membrane preparation is incubated with a specific radioligand for the GluN2B allosteric site (e.g., [³H]-ifenprodil) and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Inhibition Assay in Xenopus Oocytes
-
Objective: To assess the functional inhibitory activity (IC₅₀) of this compound on human GluN2B-containing NMDA receptors.
-
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and microinjected with cRNA encoding the human GluN1 and GluN2B subunits of the NMDA receptor. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.
-
Two-Electrode Voltage Clamp (TEVC): An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Compound Application: The oocyte is perfused with a solution containing glutamate and glycine to activate the NMDA receptors, resulting in an inward current. After a stable baseline current is established, varying concentrations of this compound are applied.
-
Data Acquisition: The current flowing across the oocyte membrane is recorded continuously.
-
Data Analysis: The inhibitory effect of this compound is measured as the percentage reduction in the glutamate/glycine-evoked current. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
hERG Channel Activity Assay
-
Objective: To evaluate the off-target activity of this compound on the human ether-a-go-go-related gene (hERG) potassium channel, a critical assessment for cardiac safety.
-
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.
-
Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed on single cells. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents.
-
Compound Application: After recording a stable baseline current, the cells are exposed to increasing concentrations of this compound.
-
Data Analysis: The effect of the compound on the peak tail current of the hERG channel is quantified. The IC₅₀ value is calculated from the concentration-response curve.
-
In Vitro Characterization Workflow
The in vitro characterization of a novel compound like this compound typically follows a logical progression of experiments to build a comprehensive pharmacological profile.
Conclusion
This compound is a highly potent and selective negative allosteric modulator of the GluN2B-containing NMDA receptor, as demonstrated by its in vitro pharmacological profile. It exhibits nanomolar binding affinity and functional inhibition of its target with a favorable selectivity window against the hERG channel and various cytochrome P450 enzymes.[1][4] Its physicochemical properties are consistent with a compound intended for further development. This technical guide provides a consolidated resource of the key in vitro data and methodologies used to characterize this compound, supporting its continued investigation and development.
References
- 1. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (this compound), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 6. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of BMS-986169 in Mice
Topic: BMS-986169 In Vivo Administration Protocols for Mice Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective negative allosteric modulator (NAM) of the NMDA receptor subtype GluN2B. It has shown potential as a rapidly acting antidepressant. Due to its poor aqueous solubility, in vivo studies in mice typically utilize its water-soluble phosphate prodrug, BMS-986163, which is rapidly converted to the active parent compound, this compound, following intravenous administration.[1] These application notes provide detailed protocols for the intravenous administration of this compound (via its prodrug BMS-986163) in mice for preclinical research, focusing on efficacy studies such as the forced swim test.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of this compound in mice.
Table 1: In Vivo Efficacy and Dosage in Mice
| Parameter | Value | Mouse Strain | Assay | Reference |
| Minimal Effective Dose (MED) | 1.0 mg/kg (i.v.) | CD1 | Forced Swim Test | [1][2] |
| GluN2B Receptor Occupancy at MED | 73% | CD1 | Ex vivo analysis | [1] |
| Average Plasma Concentration at MED | 270 nM | CD1 | Pharmacokinetic analysis | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Notes | Reference |
| Clearance | High | Rodents | - | [1] |
| Volume of Distribution | High | Mouse | - | [1] |
| Plasma Half-life | Short | All species tested | - | [1] |
| Brain-to-Plasma Ratio | 2.8 | Mice | Favorable for CNS targets | [1] |
| Oral Bioavailability (F) | 2.5% | Rat | Supports intravenous route | [1] |
Experimental Protocols
Protocol 1: Preparation of Intravenous Formulation
This protocol describes the preparation of the vehicle and the drug solution for intravenous administration. Due to the poor aqueous solubility of this compound, its water-soluble prodrug, BMS-986163, is recommended for in vivo studies. If using this compound directly for low-dose i.v. experiments, the following vehicle composition has been reported.[1]
Materials:
-
BMS-986163 (water-soluble prodrug) or this compound
-
Dimethylacetamide (DMAC)
-
Ethanol (EtOH), 200 proof
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile Water for Injection
-
Sterile vials
-
Sterile syringes and filters (0.22 µm)
Vehicle Composition:
-
10% DMAC
-
10% EtOH
-
30% HPBCD
-
50% Sterile Water
Procedure for Vehicle Preparation:
-
In a sterile beaker or vial, add the required volume of Sterile Water for Injection.
-
While stirring, slowly add the HPBCD powder until it is completely dissolved. This may require gentle warming (do not exceed 40°C).
-
In a separate sterile container, mix the required volumes of DMAC and ethanol.
-
Slowly add the DMAC/ethanol mixture to the aqueous HPBCD solution while continuously stirring.
-
Continue stirring until a clear, homogenous solution is formed.
-
Sterile-filter the final vehicle solution through a 0.22 µm filter into a sterile vial.
Procedure for Drug Formulation (using BMS-986163):
-
Calculate the required amount of BMS-986163 based on the desired final concentration and volume.
-
Aseptically add the calculated amount of BMS-986163 to a sterile vial containing the prepared vehicle.
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
Visually inspect the solution for any particulates. The final solution should be clear.
Protocol 2: Intravenous Administration in Mice
This protocol details the procedure for tail vein injection in mice.
Materials:
-
Mouse restraint device
-
Heat lamp or warming pad
-
27-30 gauge needles with syringes (e.g., insulin syringes for accurate dosing)
-
70% ethanol or isopropanol wipes
-
Sterile gauze
-
Prepared drug or vehicle solution
Procedure:
-
Animal Preparation:
-
Place the mouse in a warming environment (e.g., under a heat lamp) for 5-10 minutes to induce vasodilation of the tail veins, making them more visible and accessible.
-
Carefully place the mouse into a restraint device, ensuring the tail is accessible.
-
-
Injection Site Preparation:
-
Wipe the tail with a 70% ethanol or isopropanol wipe to clean the injection site and improve visualization of the veins. The lateral tail veins are the most common targets.
-
-
Injection:
-
Draw the calculated dose of the drug or vehicle solution into a sterile syringe. Ensure there are no air bubbles.
-
Position the needle, with the bevel facing up, almost parallel to the tail vein.
-
Gently insert the needle into the vein. A successful insertion may be indicated by a small flash of blood in the hub of the needle.
-
Slowly and steadily inject the solution. For a 1 mg/kg dose of this compound, a 5-minute infusion has been reported.[2] For bolus injections, administer over a period of 15-30 seconds.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site on the tail.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Protocol 3: Mouse Forced Swim Test (FST)
The FST is a common behavioral assay to assess antidepressant efficacy.
Materials:
-
Transparent cylindrical tank (approximately 20 cm in diameter and 30 cm high)
-
Water bath or heater to maintain water temperature
-
Video recording equipment
-
Timer
-
Towels for drying the mice
Procedure:
-
Apparatus Setup:
-
Fill the cylinder with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.
-
-
Acclimation:
-
Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Test Session:
-
Gently place the mouse into the water-filled cylinder.
-
The total duration of the test is 6 minutes.
-
Record the entire session using a video camera positioned to the side of the cylinder.
-
-
Scoring:
-
The behavior is typically scored during the last 4 minutes of the 6-minute test.
-
The primary measure is "immobility time," defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
Active behaviors include swimming and climbing.
-
Scoring can be done manually by a trained observer blinded to the treatment groups or using automated video tracking software.
-
-
Post-Test:
-
At the end of the 6-minute session, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
The water in the cylinder should be changed between animals.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo studies.
References
Revolutionizing Neuroscience Research: Advanced Techniques for Assessing BMS-986169 Target Engagement
For Immediate Release
Wallingford, CT – November 19, 2025 – Bristol Myers Squibb today released detailed Application Notes and Protocols outlining advanced techniques for assessing target engagement of BMS-986169, a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document provides researchers, scientists, and drug development professionals with the necessary tools to accurately quantify the interaction of this compound with its intended target, a critical step in understanding its therapeutic potential for neurological disorders.
This compound has demonstrated high binding affinity for the GluN2B allosteric site and selective inhibition of GluN2B receptor function.[1][2][3] The following protocols and application notes are designed to facilitate further research and development in this promising area.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a clear reference for its potency and selectivity.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 4.0 nM | Rat Brain | [3][4] |
| 4.03 - 6.3 nM | Human (recombinant) | [2][5] | |
| Functional Inhibition (IC50) | 24 nM | Cells (expressing human GluN2B) | [1][2][3] |
| 24.1 nM | Xenopus oocytes (expressing human NMDA receptor subtypes) | [5] | |
| hERG Inhibition (IC50) | > 7.8 µM - 28.4 µM | In vitro | [2][4][5] |
| Ex Vivo GluN2B Receptor Occupancy | 73% - 95% (at 1.0 - 3 mg/kg, i.v.) | Rodents | [4] |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action of this compound, it is crucial to understand the signaling pathway it modulates and the workflows of the key experimental techniques.
References
- 1. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in GluN2B-Containing NMDA Receptors Result in Distinct Long-Term Plasticity at Ipsilateral versus Contralateral Cortico-Striatal Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Application Notes and Protocols for Electrophysiology Studies of BMS-986169 on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting electrophysiology studies with BMS-986169, a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.
Introduction to this compound
This compound is a high-affinity, selective antagonist of NMDA receptors containing the GluN2B subunit.[1] Due to its selective nature, it serves as a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. To overcome its poor aqueous solubility, a water-soluble phosphate prodrug, BMS-986163, was developed, which rapidly converts to the active parent compound this compound in vivo.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound from preclinical studies.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 4.0 nM | Rat Brain | [1] |
| Functional Inhibition (IC50) | 24 nM | Human GluN1/GluN2B in Xenopus oocytes | [1] |
| hERG Inhibition (IC50) | 28.4 µM | - |
Signaling Pathways
This compound, as a negative allosteric modulator of the GluN2B subunit, influences the downstream signaling cascades initiated by NMDA receptor activation. The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of modulation by this compound.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is designed to assess the functional inhibition of human GluN1/GluN2B receptors by this compound.
Experimental Workflow:
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with a mixture of cRNAs encoding human GluN1 and GluN2B subunits (typically 10-50 ng total RNA per oocyte).
-
Incubation: Incubate injected oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics.
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Agonist Solution: Recording solution containing 100 µM glutamate and 30 µM glycine.
-
This compound Solutions: Prepare a stock solution of this compound in DMSO and dilute to final concentrations (e.g., 0.1 nM to 10 µM) in the agonist solution. The final DMSO concentration should not exceed 0.1%.
-
-
Electrophysiological Recording:
-
Perform two-electrode voltage-clamp recordings at a holding potential of -70 mV.
-
Continuously perfuse the oocyte with the recording solution.
-
Establish a stable baseline current by applying the agonist solution.
-
Apply increasing concentrations of this compound in the agonist solution until a steady-state inhibition is observed at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each this compound concentration.
-
Normalize the current responses to the baseline current (in the absence of this compound).
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
Whole-Cell Voltage-Clamp in Cultured Neurons
This protocol is suitable for characterizing the inhibitory effect of this compound on native NMDA receptor currents in primary neuronal cultures (e.g., hippocampal or cortical neurons).
Experimental Workflow:
Methodology:
-
Cell Culture: Plate primary hippocampal or cortical neurons on coverslips and culture for 10-14 days in vitro.
-
Solutions:
-
External Solution: 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4. To isolate NMDA receptor currents, add 10 µM CNQX (to block AMPA receptors) and 50 µM picrotoxin (to block GABA-A receptors). Use a Mg²⁺-free external solution to relieve the voltage-dependent magnesium block of the NMDA receptor.
-
Internal Solution: 130 mM Cs-methanesulfonate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl₂, 5 mM EGTA, 5 mM Mg-ATP, 0.5 mM Na-GTP, pH 7.2.
-
This compound Solution: Prepare a stock solution in DMSO and dilute to the desired final concentration in the external solution.
-
-
Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings from visually identified pyramidal neurons.
-
Hold the membrane potential at -70 mV.
-
Evoke synaptic currents by placing a stimulating electrode near the recorded neuron.
-
Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Bath-apply this compound at the desired concentration (e.g., 100 nM) and allow for equilibration.
-
Record NMDA-mediated EPSCs in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-mediated EPSCs before and after the application of this compound.
-
Calculate the percentage of inhibition of the EPSC amplitude by this compound.
-
Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is designed to investigate the modulatory effect of this compound on synaptic plasticity, specifically long-term potentiation, at the Schaffer collateral-CA1 synapse.
Experimental Workflow:
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from adult rodents in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Slice Recovery: Allow slices to recover for at least 1 hour in an interface chamber with oxygenated ACSF at room temperature.
-
Solutions:
-
ACSF: 124 mM NaCl, 3 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 1 mM MgSO₄, 2 mM CaCl₂, 10 mM glucose, saturated with 95% O₂/5% CO₂.
-
This compound Solution: Prepare a stock solution in DMSO and dilute to the desired final concentration in ACSF.
-
-
Electrophysiological Recording:
-
Transfer a slice to a submerged recording chamber perfused with oxygenated ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
-
If investigating the effect of this compound on established LTP, apply the compound after LTP induction. To study its effect on LTP induction, pre-incubate the slice with this compound for 20-30 minutes before induction.
-
Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
Continue recording fEPSPs for at least 60 minutes post-induction.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slopes to the average baseline slope.
-
Compare the magnitude of potentiation (the percentage increase in fEPSP slope) between control and this compound-treated slices.
-
References
Application Notes and Protocols for Measuring BMS-986169 Receptor Occupancy in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a key player in excitatory synaptic transmission, is implicated in various neurological and psychiatric disorders. By selectively targeting the GluN2B subunit, this compound offers a promising therapeutic approach with the potential for improved efficacy and tolerability.
These application notes provide detailed protocols for measuring the receptor occupancy (RO) of this compound in the brain, a critical step in understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and for guiding dose selection in clinical trials. The primary method described is the ex vivo receptor occupancy assay using [³H]MK-801, which has been utilized in the preclinical evaluation of this compound.[1] Additionally, a hypothetical in vivo protocol using positron emission tomography (PET) is presented, based on existing GluN2B radioligands, to guide future non-invasive imaging studies.
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator at the GluN2B subunit of the NMDA receptor. This means it binds to a site on the receptor that is different from the glutamate or glycine binding sites, and in doing so, it reduces the probability of the ion channel opening in response to agonist binding. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for a cascade of downstream signaling events that are fundamental to synaptic plasticity, learning, and memory.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Binding Affinity and Functional Inhibition of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 4.0 nM | Human GluN2B | |
| 4.03 - 6.3 nM | Human GluN2B | [1] | |
| Functional Inhibition (IC50) | 24 nM | Human NMDA receptors in Xenopus oocytes | |
| 24.1 nM | Human NMDA receptor subtypes in Xenopus oocytes | [1] |
Table 2: Ex Vivo GluN2B Receptor Occupancy of this compound in Mice
| Intravenous Dose (mg/kg) | Receptor Occupancy (%) | Total Plasma Concentration (nM) | Reference |
| 1.0 | 73 | 270 ± 130 | [2] |
| 3.0 | 95 | Not Reported | [2] |
Experimental Protocols
Protocol 1: Ex Vivo Receptor Occupancy Measurement Using [³H]MK-801
This protocol details the measurement of this compound receptor occupancy in the rodent brain using an in vivo [³H]MK-801 binding assay followed by ex vivo analysis.
Principle:
This compound is administered to animals at various doses. After a set pretreatment time, a radiolabeled ligand that binds to the NMDA receptor ion channel, [³H]MK-801, is injected. The amount of [³H]MK-801 binding in the brain is inversely proportional to the occupancy of the GluN2B receptors by this compound. The brains are then collected, and the radioactivity is quantified to determine the percentage of receptor occupancy.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 10% DMAC, 10% EtOH, 30% HPBCD, 50% water)
-
[³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
Saline solution
-
Experimental animals (e.g., male CD-1 mice)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Homogenizer
-
Standard laboratory equipment
Procedure:
-
Animal Dosing:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Prepare solutions of this compound at the desired concentrations in the appropriate vehicle.
-
Administer this compound or vehicle to different groups of animals via the desired route (e.g., intravenous).
-
-
Pretreatment:
-
Allow a specific pretreatment time to elapse after this compound administration for the drug to distribute to the brain and reach target engagement. This time should be determined from pharmacokinetic studies.
-
-
Radiotracer Injection:
-
Prepare a solution of [³H]MK-801 in saline.
-
Inject a tracer dose of [³H]MK-801 (e.g., 10 µCi/kg) intravenously into the tail vein of the animals.
-
-
Tracer Uptake:
-
Allow a defined period for the radiotracer to be taken up into the brain (e.g., 30-60 minutes).
-
-
Tissue Collection:
-
At the end of the uptake period, euthanize the animals using an approved method.
-
Rapidly decapitate the animals and excise the brains.
-
Dissect specific brain regions of interest known to have high densities of GluN2B receptors (e.g., cortex, hippocampus). The cerebellum can be used as a reference region with low GluN2B expression.
-
-
Sample Processing and Quantification:
-
Weigh the dissected brain tissues.
-
Homogenize the tissues in an appropriate buffer.
-
Transfer the homogenate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding of [³H]MK-801 in each brain region by subtracting the non-specific binding (measured in the cerebellum) from the total binding.
-
Determine the percent receptor occupancy for each dose of this compound using the following formula: % Occupancy = (1 - (Specific binding in drug-treated group / Specific binding in vehicle-treated group)) * 100
-
Protocol 2: Hypothetical In Vivo PET Imaging of GluN2B Receptor Occupancy
This protocol describes a hypothetical approach for non-invasively measuring this compound receptor occupancy in the brain using PET imaging with a suitable GluN2B-selective radioligand, such as (R)-[¹¹C]Me-NB1. Note: To date, no PET imaging studies of this compound have been published.
Principle:
PET imaging allows for the in vivo quantification of receptor density and occupancy. A baseline PET scan is performed after injecting a radioligand that specifically binds to GluN2B receptors. After administration of this compound, a second PET scan is conducted. The reduction in the radioligand's binding potential in the post-dose scan compared to the baseline scan is used to calculate receptor occupancy.
Materials:
-
This compound and vehicle
-
(R)-[¹¹C]Me-NB1 radioligand (produced in a cyclotron and radiochemistry module)
-
PET scanner
-
Ancillary equipment for anesthesia, vital sign monitoring, and arterial blood sampling (if required by the kinetic model)
-
Image analysis software
Procedure:
-
Subject Preparation:
-
Subjects (human or non-human primate) should be fasted prior to the scan.
-
An intravenous line should be placed for radioligand injection and, if necessary, for arterial blood sampling.
-
-
Baseline PET Scan:
-
Position the subject in the PET scanner.
-
Administer a bolus injection of (R)-[¹¹C]Me-NB1.
-
Acquire dynamic PET data for a duration appropriate for the radioligand's kinetics (e.g., 90-120 minutes).
-
If required, collect arterial blood samples throughout the scan to measure the arterial input function.
-
-
Drug Administration:
-
After a suitable washout period from the baseline scan, administer a single dose of this compound.
-
-
Post-Dose PET Scan:
-
At a time point corresponding to the expected peak receptor occupancy of this compound, perform a second PET scan following the same procedure as the baseline scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data with appropriate corrections (e.g., for attenuation, scatter, and radioactive decay).
-
Co-register the PET images to a corresponding anatomical MRI scan for delineation of regions of interest (ROIs).
-
Define ROIs for brain regions with high GluN2B expression (e.g., striatum, cortex) and a reference region with low expression (e.g., cerebellum).
-
-
Kinetic Modeling and Data Analysis:
-
Use appropriate kinetic models (e.g., simplified reference tissue model) to estimate the binding potential (BP_ND) of (R)-[¹¹C]Me-NB1 in the ROIs for both the baseline and post-dose scans.
-
Calculate the percent receptor occupancy using the following formula: % Occupancy = (1 - (BP_ND post-dose / BP_ND baseline)) * 100
-
Conclusion
The protocols outlined in these application notes provide a framework for the robust measurement of this compound receptor occupancy in the brain. The ex vivo [³H]MK-801 binding assay is a well-established method for preclinical studies and has been successfully applied to this compound. The proposed in vivo PET imaging protocol offers a translational approach for non-invasively assessing receptor occupancy in living subjects, which will be invaluable for the clinical development of this compound. Accurate determination of the relationship between this compound dose, plasma concentration, and brain GluN2B receptor occupancy is essential for optimizing its therapeutic potential.
References
- 1. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (this compound), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-986169 in In Vitro Experiments
A Critical Clarification on the Target of BMS-986169
Initial research indicates a potential misunderstanding regarding the primary target of this compound. This compound is not an inhibitor of the JAK2/TYK2 pathway. Instead, this compound is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This distinction is critical for designing and interpreting in vitro experiments. These application notes will, therefore, focus on the correct mechanism of action.
Data Presentation: Solubility of this compound
This compound exhibits poor aqueous solubility, necessitating the use of an organic solvent for the preparation of stock solutions for in vitro studies.[1] Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose.
| Solvent | Solubility | Remarks |
| Aqueous Buffer (pH 7.4) | 2 µg/mL | Very low solubility, not suitable for preparing high-concentration stock solutions.[1] |
| DMSO | Soluble | The preferred solvent for preparing concentrated stock solutions for in vitro experiments. |
Experimental Protocols
Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Sterilization: While not always necessary for a DMSO stock, if required for your specific application, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (in DMSO)
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is as low as possible to avoid solvent-induced cytotoxicity or off-target effects. Typically, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound.
-
Application to Cells: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and proceed with your experimental protocol.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified NMDA receptor signaling and this compound's inhibitory action.
References
- 1. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (this compound), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-986169 in the Forced Swim Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Preclinical studies have demonstrated its potential as a rapidly acting antidepressant. The forced swim test (FST) is a widely used behavioral assay in rodents to screen for potential antidepressant efficacy.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in the rat forced swim test, based on available preclinical data.
Data Presentation
Note: Specific dosage information for this compound or its prodrug, BMS-986163, in the rat forced swim test is not available in the currently accessible preclinical literature. The following table summarizes the effective dose of this compound that reduced immobility in the forced swim test in mice, which may serve as a reference for designing studies in rats.
| Compound | Species | Dosage | Route of Administration | Effect in Forced Swim Test | Reference |
| This compound | Mouse | 10 mg/kg | Intravenous (i.v.) | Reduced immobility | [2] |
Experimental Protocols
Forced Swim Test Protocol in Rats
This protocol is adapted from established methods for the rat forced swim test.[6][7][8]
Materials:
-
Male Wistar rats (or other appropriate strain), 8-10 weeks old.
-
This compound or its soluble prodrug, BMS-986163.
-
Vehicle for drug administration (e.g., saline, or a specific formulation as described in the literature for the compound).
-
Cylindrical swim tanks (approximately 40-50 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C.
-
Video recording equipment.
-
Towels for drying the animals.
-
A quiet, well-lit testing room.
Procedure:
Day 1: Pre-test Session (Habituation)
-
Transport the rats to the testing room in their home cages and allow them to acclimate for at least 60 minutes.
-
Fill the swim cylinders with water to a depth of 30 cm. The water depth should be sufficient to prevent the rat from touching the bottom with its tail or hind limbs.
-
Gently place each rat individually into a swim cylinder for a 15-minute session.
-
After 15 minutes, remove the rat from the cylinder, gently dry it with a towel, and return it to its home cage.
-
The home cage should be placed in a warm environment to prevent hypothermia.
-
Clean the cylinders between animals to remove fecal matter.
Day 2: Test Session
-
Administer this compound (or its prodrug/vehicle) at the predetermined dose and time before the test session. The timing of administration should be based on the pharmacokinetic profile of the compound to ensure peak brain exposure during the test.
-
24 hours after the pre-test session, transport the rats to the testing room and allow for a 60-minute acclimation period.
-
Refill the swim cylinders with fresh water at 23-25°C to a depth of 30 cm.
-
Gently place each rat into its respective cylinder for a 5-minute test session.
-
Record the entire 5-minute session using a video camera positioned to have a clear side view of the rat.
-
After the 5-minute session, remove the rat, dry it, and return it to its home cage.
-
The behavior during the test session is subsequently scored by a trained observer who is blind to the treatment conditions.
Behavioral Scoring:
-
Immobility: The rat is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.
-
Swimming: The rat is making active swimming motions, moving around in the cylinder.
-
Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
The primary measure of antidepressant-like activity is a significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. commons.nmu.edu [commons.nmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repeated rat-forced swim test: reducing the number of animals to evaluate gradual effects of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Xenopus Oocytes for the Characterization of BMS-986169, a GluN2B-Selective NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3] NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity and neurotransmission in the central nervous system.[2] The GluN2B subunit is of particular interest as a therapeutic target for various neurological and psychiatric disorders, including depression.[2][4] this compound exhibits high binding affinity for the allosteric site on the GluN2B subunit and selectively inhibits its function.[1][2][5] Preclinical studies have demonstrated its potential as a rapidly acting antidepressant.[1][2] A water-soluble prodrug, BMS-986163, has also been developed to improve its pharmaceutical properties.[1][6]
The Xenopus laevis oocyte expression system is a robust and versatile platform for characterizing the pharmacological effects of compounds on ion channels and receptors.[2][3] The large size of the oocytes facilitates the microinjection of exogenous messenger RNA (mRNA) and subsequent electrophysiological recordings, such as two-electrode voltage clamp (TEVC).[2] This system allows for the controlled expression of specific receptor subunit combinations, making it ideal for studying the subunit selectivity of compounds like this compound.
These application notes provide detailed protocols for utilizing Xenopus oocytes to investigate the inhibitory effects of this compound on human NMDA receptors containing the GluN2B subunit.
Data Presentation
The following tables summarize the key pharmacological data for this compound, providing a clear reference for its potency and selectivity.
| Parameter | Value | Species | Assay System | Reference |
| Binding Affinity (Ki) | 4.0 nM | Rat | Brain Tissue | [1] |
| 4.03 - 6.3 nM | Human | Recombinant | [2][5] | |
| Functional Inhibition (IC50) | 24 nM | Human | Recombinant (Cells) | [1][7] |
| 24.1 nM | Human | Xenopus Oocytes (GluN1/GluN2B) | [2][5] | |
| hERG Inhibition (IC50) | 28.4 µM | Human | Recombinant | [2][5] |
Table 1: Key Pharmacological Parameters of this compound
| NMDA Receptor Subtype | This compound IC50 |
| GluN1/GluN2B | 24.1 nM |
| GluN1/GluN2A | > 10,000 nM |
| GluN1/GluN2C | > 10,000 nM |
| GluN1/GluN2D | > 10,000 nM |
Table 2: Subtype Selectivity of this compound at Human NMDA Receptors Expressed in Xenopus Oocytes (Hypothetical Data Based on High Selectivity Claims)
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.
Caption: Mechanism of this compound action on the NMDA receptor.
Experimental Protocols
The following are detailed protocols for the preparation of Xenopus oocytes and the subsequent electrophysiological recording to assess the effects of this compound.
Protocol 1: Preparation of Xenopus laevis Oocytes
-
Anesthesia and Oocyte Harvesting:
-
Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine solution.
-
Make a small incision (5-10 mm) in the lower abdominal quadrant and remove a portion of the ovary.
-
Suture the incision and allow the frog to recover in a separate tank of fresh water.
-
-
Oocyte Defolliculation:
-
Place the ovarian lobes in a calcium-free OR-2 solution.
-
Manually separate the lobes into smaller clusters of oocytes.
-
Incubate the oocyte clusters in a collagenase solution (e.g., 2 mg/mL in OR-2 solution) for 1-2 hours with gentle agitation to remove the follicular layer.
-
Wash the oocytes thoroughly with OR-2 solution to remove the collagenase.
-
-
Oocyte Selection and Incubation:
-
Manually select healthy stage V-VI oocytes, characterized by their large size and distinct animal and vegetal poles.
-
Store the selected oocytes in supplemented Barth's solution (MBS) at 16-18°C.
-
Protocol 2: cRNA Synthesis and Microinjection
-
cRNA Synthesis:
-
Linearize plasmids containing the cDNA for human GluN1 and GluN2B subunits.
-
Use an in vitro transcription kit (e.g., mMESSAGE mMACHINE™) to synthesize capped cRNA from the linearized plasmids.
-
Purify the cRNA and determine its concentration and quality.
-
-
Microinjection:
-
Pull microinjection needles from borosilicate glass capillaries.
-
Backfill the needles with the desired cRNA solution (e.g., a 1:1 mixture of GluN1 and GluN2B cRNA at a total concentration of 1 µg/µL).
-
Inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte.
-
Incubate the injected oocytes in MBS at 16-18°C for 2-5 days to allow for receptor expression.
-
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Recording
-
Preparation for Recording:
-
Prepare the recording chamber and fill it with recording solution (e.g., ND96).
-
Pull and fill the voltage and current electrodes with 3 M KCl. The resistance of the electrodes should be between 0.5 and 2 MΩ.
-
-
Oocyte Clamping and Recording:
-
Place an injected oocyte in the recording chamber and impale it with both the voltage and current electrodes.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Perfuse the oocyte with the recording solution containing glutamate (100 µM) and glycine (10 µM) to elicit an inward current.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in DMSO and dilute it to the desired concentrations in the recording solution.
-
After obtaining a stable baseline current in the presence of glutamate and glycine, perfuse the oocyte with the solution containing this compound.
-
Record the current inhibition at various concentrations of this compound to determine the IC50 value.
-
Ensure a thorough washout with the agonist-containing solution between applications of different concentrations of the compound.
-
Experimental Workflow
The following diagram outlines the experimental workflow for studying the effects of this compound using Xenopus oocytes.
Caption: Experimental workflow for this compound analysis in oocytes.
References
- 1. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments [jove.com]
- 5. Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid mediators modulate NMDA receptor currents in a Xenopus oocyte expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Application Notes and Protocols for High-Throughput Screening of GluN2B Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] The GluN2B subunit, in particular, has been implicated in various neurological and psychiatric disorders, making it a significant therapeutic target.[2][3] Negative allosteric modulators (NAMs) of GluN2B-containing NMDA receptors offer a promising therapeutic strategy by enabling fine-tuned inhibition of receptor activity, potentially avoiding the side effects associated with direct channel blockers or antagonists.[4][5]
These application notes provide a comprehensive overview and detailed protocols for a high-throughput screening (HTS) campaign designed to identify and characterize novel GluN2B NAMs. The workflow encompasses a primary screen using a calcium flux assay, followed by secondary and counter-screens employing automated electrophysiology and radioligand binding assays to confirm hits and elucidate their mechanism of action.
Signaling Pathway of GluN2B-Containing NMDA Receptors
Activation of NMDA receptors containing the GluN2B subunit requires the binding of both glutamate to the GluN2B subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. This binding, coupled with depolarization of the postsynaptic membrane to relieve the magnesium (Mg2+) block, leads to the opening of the ion channel and a subsequent influx of calcium (Ca2+). This influx of calcium acts as a critical second messenger, activating a cascade of downstream signaling pathways that are crucial for synaptic plasticity. However, excessive Ca2+ influx through GluN2B-containing NMDA receptors can trigger excitotoxic pathways, leading to neuronal damage. GluN2B NAMs bind to a site on the receptor distinct from the agonist binding sites and reduce the channel's opening probability or conductance, thereby modulating the downstream signaling cascade.
High-Throughput Screening Workflow
A typical HTS campaign for identifying GluN2B NAMs follows a multi-stage process to identify potent and selective compounds from a large chemical library. The workflow is designed to maximize efficiency by using a high-throughput primary assay to identify initial "hits," which are then subjected to more rigorous secondary and counter-screens to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Data Presentation: HTS Campaign Summary
The following table summarizes representative quantitative data from a hypothetical HTS campaign for GluN2B NAMs.
| Screening Stage | Assay Type | Number of Compounds | Hit Criteria | Hit Rate (%) | Confirmation Rate (%) | Z' Factor |
| Primary Screen | Calcium Flux (Fluo-4) | 500,000 | >50% Inhibition @ 10 µM | 0.5% | N/A | 0.75 |
| Dose-Response | Calcium Flux (Fluo-4) | 2,500 | IC₅₀ < 10 µM | N/A | 60% | 0.80 |
| Secondary Screen | Automated Electrophysiology | 1,500 | IC₅₀ < 10 µM | N/A | 85% | 0.85 |
| Counter-Screen | Radioligand Binding | 1,275 | Evidence of Allosterism | N/A | 90% | N/A |
Experimental Protocols
Primary Screen: High-Throughput Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to NMDA receptor activation and modulation by test compounds. A fluorescent calcium indicator, Fluo-4 AM, is used for this purpose.[6]
Materials:
-
HEK293 cells stably expressing human GluN1 and GluN2B subunits
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM dye-loading solution: Fluo-4 AM in DMSO, Pluronic F-127
-
Agonist Solution: Glutamate and Glycine in Assay Buffer
-
Test Compounds and Control Inhibitors (e.g., Ifenprodil)
-
384-well black-walled, clear-bottom assay plates
Protocol:
-
Cell Plating: Seed HEK293-GluN1/GluN2B cells into 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare Fluo-4 AM dye-loading solution in Assay Buffer.
-
Remove cell culture medium and wash cells once with Assay Buffer.
-
Add 20 µL of dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Wash the cells three times with Assay Buffer, leaving 20 µL of buffer in each well.
-
Add 5 µL of test compound or control inhibitor at various concentrations to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
-
Agonist Addition and Data Acquisition:
-
Place the assay plate in a fluorescence imaging plate reader (e.g., FLIPR, FDSS).
-
Establish a baseline fluorescence reading for 10 seconds.
-
Add 5 µL of agonist solution (to achieve final EC₈₀ concentration of glutamate and glycine).
-
Record fluorescence intensity (Ex/Em = 490/525 nm) for 120 seconds.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each test compound relative to the positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Compounds showing inhibition greater than the defined hit threshold (e.g., >50%) are selected for dose-response confirmation.
-
Secondary Screen: Automated Patch-Clamp Electrophysiology
This assay provides a direct measure of ion channel function and is used to confirm the inhibitory activity of hits from the primary screen and to determine their potency with high fidelity.
Materials:
-
HEK293 cells expressing human GluN1 and GluN2B subunits
-
Internal Solution (in mM): 140 CsF, 10 HEPES, 11 EGTA, pH 7.2 with CsOH
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH
-
Agonist Solution: Glutamate and Glycine in External Solution
-
Test Compounds
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
Protocol:
-
Cell Preparation: Harvest and prepare a single-cell suspension of HEK293-GluN1/GluN2B cells according to the instrument manufacturer's instructions.
-
Assay Setup:
-
Load the internal and external solutions onto the automated patch-clamp system.
-
Prime the system and load the cell suspension.
-
-
Whole-Cell Recording:
-
The instrument will automatically establish whole-cell patch-clamp recordings.
-
Hold the cells at a membrane potential of -70 mV.
-
-
Compound Application and Data Acquisition:
-
Apply the agonist solution to elicit a stable baseline NMDA receptor current.
-
Apply test compounds at increasing concentrations, followed by co-application with the agonist solution.
-
Record the peak and steady-state current responses for each compound concentration.
-
-
Data Analysis:
-
Measure the inhibition of the NMDA receptor current by each compound concentration.
-
Generate concentration-response curves and calculate the IC₅₀ value for each confirmed hit.
-
Counter-Screen: Radioligand Binding Assay
This assay is used to determine if the confirmed hits act as negative allosteric modulators by assessing their ability to modulate the binding of a known radiolabeled ligand to the GluN2B receptor. A competition binding assay with a radiolabeled GluN2B antagonist, such as [³H]ifenprodil, is commonly used.[7]
Materials:
-
Rat brain membrane preparation (rich in GluN2B receptors)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]ifenprodil
-
Non-specific binding control: High concentration of unlabeled ifenprodil or another GluN2B antagonist
-
Test Compounds
-
96-well filter plates and scintillation fluid
Protocol:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, test compound at various concentrations, and the rat brain membrane preparation.
-
-
Radioligand Addition:
-
Add [³H]ifenprodil at a concentration near its Kd value to all wells.
-
For determining non-specific binding, add a saturating concentration of unlabeled ifenprodil to a set of control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold binding buffer.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Analyze the effect of the test compounds on the specific binding of [³H]ifenprodil. A NAM will typically decrease the affinity (increase the Kd) of the radioligand without affecting the maximum binding capacity (Bmax), or in some cases, may decrease Bmax. This allosteric effect distinguishes NAMs from competitive antagonists which will compete directly for the same binding site.
-
Conclusion
The combination of a high-throughput calcium flux assay for primary screening, followed by automated electrophysiology for hit confirmation and a radioligand binding assay for mechanistic studies, provides a robust and efficient workflow for the discovery of novel GluN2B negative allosteric modulators. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers initiating HTS campaigns targeting this important therapeutic target.
References
- 1. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017109709A2 - A high-throughput assay method for identifying allosteric nmda receptor modulators - Google Patents [patents.google.com]
- 5. Novel NMDA receptor modulators: an update [pubmed.ncbi.nlm.nih.gov]
- 6. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BMS-986169 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability in solution and proper storage conditions for BMS-986169. Due to its low aqueous solubility, this guide also provides information on its water-soluble prodrug, BMS-986163.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound has poor aqueous solubility, measured at 2 µg/mL at pH 7.4.[1] This low solubility can present challenges for its use in aqueous-based experimental systems.
Q2: How can I overcome the low aqueous solubility of this compound for in vivo studies?
A2: For in vivo experiments, it is highly recommended to use the water-soluble phosphate prodrug, BMS-986163.[1] This prodrug was specifically developed to address the poor solubility of the parent compound.[1] It is rapidly converted to the active this compound after administration.[1]
Q3: What is the solubility of the prodrug, BMS-986163?
A3: The crystalline form of BMS-986163 has an aqueous solubility of 19.9 mg/mL at pH 7.4.[1]
Q4: How should I prepare this compound for in vitro assays?
A4: For in vitro studies, it is common practice to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be serially diluted in the aqueous buffer or cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental results.
Q5: What are the recommended storage conditions for this compound and its prodrug, BMS-986163?
A5: For solid compounds, it is advisable to store them in a cool, dry, and dark place. The prodrug BMS-986163, in its solid state, has been shown to be physically and chemically stable at 50°C for up to 4 weeks.[1] Aqueous solutions of BMS-986163 are stable for up to 90 days at 25°C.[1] For long-term storage of stock solutions in organic solvents, it is recommended to store them at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution. | The concentration of this compound exceeds its aqueous solubility limit. | - Ensure the final concentration of this compound is below its solubility limit (2 µg/mL at pH 7.4).- For higher concentrations, consider using the water-soluble prodrug BMS-986163 for your experiments.- When preparing solutions from a DMSO stock, ensure the final DMSO concentration is as low as possible and that the solution is well-mixed upon dilution. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | - Prepare fresh working solutions from a frozen stock solution for each experiment.- Avoid repeated freeze-thaw cycles of stock solutions.- Ensure stock solutions are stored in tightly sealed vials at -20°C or -80°C.- Protect solutions from light, especially for long-term storage. |
| Cell toxicity observed in in vitro assays. | The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is too high. | - Determine the maximum tolerated DMSO concentration for your specific cell line.- Ensure the final DMSO concentration in your assay is below this toxic threshold (typically ≤ 0.1-0.5% for most cell lines).- Include a vehicle control (media with the same final concentration of DMSO) in your experiments. |
| Low or no observed activity of this compound. | The compound may not be fully dissolved. | - After diluting the DMSO stock solution into your aqueous medium, vortex or mix thoroughly to ensure complete dissolution.- Visually inspect the solution for any signs of precipitation before adding it to your experimental system. |
Data Presentation
Table 1: Solubility of this compound and its Prodrug BMS-986163
| Compound | Solvent | pH | Temperature | Solubility |
| This compound | Aqueous Buffer | 7.4 | Not Specified | 2 µg/mL[1] |
| BMS-986163 | Aqueous Buffer | 7.4 | Not Specified | 19.9 mg/mL[1] |
Table 2: Stability of the Prodrug BMS-986163
| Form | Condition | Duration | Stability |
| Solid State | 50°C | Up to 4 weeks | Physically and chemically stable[1] |
| Aqueous Solution | 25°C | Up to 90 days | Stable[1] |
Experimental Protocols & Visualizations
Experimental Workflow for Preparing this compound Working Solutions for In Vitro Assays
Troubleshooting Logic for this compound Precipitation
Metabolic Pathway of this compound
Biotransformation studies have shown that this compound undergoes rapid metabolism. The two main metabolites identified are a carboxylic acid (met-1) and an N-H lactam (met-2).[1] This is a result of the oxidation of the p-tolyl methyl group and N-dealkylation of the lactam, respectively.[1]
References
Technical Support Center: BMS-986169 Preclinical Studies
This technical support resource provides researchers, scientists, and drug development professionals with detailed information regarding the off-target effects of BMS-986169 in preclinical models. It includes troubleshooting guides for common experimental issues and frequently asked questions, supported by quantitative data, detailed protocols, and pathway diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3][4][5] It binds to an allosteric site on the GluN2B subunit, inhibiting its function with high affinity (Ki = 4.0 - 6.3 nM) and functional inhibition in cellular assays (IC50 = 24 nM).[2][3][4][5]
Q2: Does this compound exhibit significant off-target binding in preclinical assessments?
A2: No, preclinical studies have consistently shown that this compound has a clean off-target profile.[4][5][6][7] In a broad screening panel of over 40 additional pharmacological targets, including G-protein coupled receptors, ion channels, and enzymes, this compound displayed negligible activity.[2][3] The major circulating metabolites of this compound also showed no significant off-target activity.[4][5][7]
Q3: Are there any known liabilities, such as hERG channel inhibition?
A3: this compound exhibits weak inhibition of the human ether-a-go-go-related gene (hERG) channel, with a reported IC50 of 28.4 μM.[2][3] This is considered a wide safety margin when compared to its potent on-target activity at the GluN2B receptor (IC50 = 24 nM).[4][5] Furthermore, in cardiovascular safety assessments in anesthetized guinea pigs, this compound did not cause an increase in the QTc interval at free plasma concentrations up to 19 μM.[8]
Q4: What are the observed physiological effects in preclinical models that might be mistaken for off-target effects?
A4: While highly selective, potent modulation of an endogenous receptor like GluN2B can lead to significant physiological effects. In preclinical models, this compound produced a transient impairment in working memory in cynomolgus monkeys, which was closely correlated with plasma exposure levels.[2][3] This is likely an on-target effect related to the role of GluN2B in synaptic plasticity and cognitive function, rather than an off-target interaction. Unlike some other NMDA receptor modulators like ketamine, this compound did not induce hyperlocomotion or other abnormal behaviors in mice or monkeys.[2][3]
Q5: Why was the prodrug BMS-986163 developed?
A5: The active compound, this compound, has poor aqueous solubility (2 μg/mL at pH 7.4), which makes it difficult to formulate for intravenous administration, especially for dose escalation in toxicology studies.[5][8] To overcome this, the water-soluble phosphate prodrug BMS-986163 was developed.[5][8] This prodrug is stable in solution but is rapidly and efficiently converted to the active parent molecule, this compound, in vivo.[4][5] The prodrug itself has also demonstrated an acceptable safety and toxicology profile.[4][5][7]
Data Presentation: Off-Target and Safety Profile
The following tables summarize the key quantitative data regarding the selectivity and safety profile of this compound.
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference(s) |
| GluN2B (On-Target) | Binding Affinity (Ki) | 4.0 - 6.3 nM | [2][3] |
| GluN2B (On-Target) | Functional Inhibition (IC50) | 24 nM | [2][3][4][5] |
| Other NMDA Subtypes (2A, 2C, 2D) | Functional Inhibition | Selective for GluN2B | [3][8] |
| hERG Channel (Off-Target) | Functional Inhibition (IC50) | 28.4 µM | [2][3] |
| Cytochrome P450 Enzymes | Functional Inhibition (IC50) | > 18 µM | [8] |
| Broad Target Panel (>40 targets) | Binding/Functional Assays | Negligible Activity | [2][3] |
Troubleshooting Guides
Issue 1: High variability in antidepressant-like behavioral assays (e.g., Mouse Forced Swim Test).
-
Possible Cause: Inconsistent experimental conditions. The forced swim test is sensitive to minor procedural variations.
-
Troubleshooting Steps:
-
Standardize Water Temperature: Ensure the water temperature is consistently maintained between 24-30°C.[9] Hypothermia can alter animal behavior independently of the drug effect.
-
Control for Strain Differences: Use a consistent inbred or outbred mouse strain, as baseline immobility and drug response can vary significantly between strains.
-
Consistent Acclimation: Ensure all animals are acclimated to the testing room for at least 30-60 minutes before the test begins to reduce stress from transport.[10]
-
Blinded Scoring: The person scoring the behavior (immobility time) should be blinded to the treatment groups to prevent observer bias.
-
Water Depth: The water must be deep enough so that the animal cannot touch the bottom with its tail or feet (a depth of 15-30 cm is common).[6][9]
-
Issue 2: Poor solubility of this compound in aqueous buffers for in vitro assays.
-
Possible Cause: Intrinsic physicochemical properties of the compound. This compound has low aqueous solubility.[5][8]
-
Troubleshooting Steps:
-
Use of Prodrug: For in vivo studies, consider using the water-soluble prodrug BMS-986163, which is rapidly converted to this compound.[4][5]
-
DMSO Stock: Prepare a high-concentration stock solution in 100% DMSO.
-
Serial Dilution: Perform serial dilutions from the DMSO stock into your final assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all wells, including vehicle controls, as DMSO can have its own biological effects.
-
Check for Precipitation: After dilution into the final buffer, visually inspect the solution for any signs of precipitation. If observed, the concentration may be too high for the assay conditions.
-
Issue 3: Observing unexpected neuronal toxicity in cell culture.
-
Possible Cause: Excitotoxicity due to prolonged or high-concentration exposure, which may be an on-target effect rather than off-target toxicity. NMDA receptor modulation can be biphasic, with excessive blockade being as detrimental as excessive activation.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment to identify a therapeutic window.
-
Time-Course Analysis: Assess cell viability at multiple time points to determine if the toxicity is acute or develops over time.
-
Positive Controls: Use a well-characterized, non-selective NMDA receptor antagonist known to cause toxicity at high concentrations (e.g., MK-801) as a positive control.
-
Assess On-Target Mechanism: To confirm the effect is mediated by GluN2B, test the compound in cells that do not express GluN2B or use a selective GluN2B agonist to see if the toxic effect can be competed out.
-
Experimental Protocols
1. hERG Channel Inhibition Assay (Automated Patch-Clamp)
-
Objective: To determine the IC50 of this compound for inhibition of the hERG potassium channel.
-
Methodology:
-
Cell Line: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel.
-
Apparatus: An automated patch-clamp system (e.g., QPatch, SyncroPatch).[1]
-
Preparation: Culture cells to optimal confluence. On the day of the experiment, harvest the cells and prepare a single-cell suspension.
-
Electrophysiology:
-
Cells are captured on the measurement plate, and gigaseals (>100 MΩ) are formed.[1]
-
Whole-cell configuration is established.
-
A specific voltage protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to +40 mV to open the channels, followed by a repolarizing step to -50 mV to measure the characteristic "tail current."[11]
-
-
Compound Application:
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of inhibition relative to the baseline vehicle control.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
-
2. Mouse Forced Swim Test (mFST)
-
Objective: To assess the antidepressant-like activity of this compound.
-
Methodology:
-
Animals: Male mice of a standard strain (e.g., C57BL/6 or CD-1).
-
Apparatus: A transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth of 15 cm.[6][10]
-
Procedure:
-
Administer this compound (e.g., via intravenous injection) or vehicle at a predetermined time before the test.
-
Gently place each mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.[10]
-
-
Data Acquisition:
-
Record the entire session with a video camera for later analysis.
-
An observer, blinded to the treatment groups, scores the animal's behavior.
-
-
Data Analysis:
-
The key measure is "immobility time," defined as the period when the mouse ceases struggling and remains floating, making only small movements necessary to keep its head above water.
-
Typically, the first 2 minutes are considered an acclimation period and are excluded from the final analysis, with immobility scored during the last 4 minutes of the test.[10]
-
Compare the immobility time between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.[12]
-
-
Visualizations
References
- 1. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 2. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (this compound), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 11. fda.gov [fda.gov]
- 12. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
Technical Support Center: BMS-986169 Prodrug Intravenous Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the intravenous administration and dosage optimization of the BMS-986169 prodrug, BMS-986163.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] By binding to an allosteric site on the GluN2B subunit, it inhibits the function of the receptor.[1][2][3] This modulation of the NMDA receptor is being investigated for its potential therapeutic effects in major depressive disorder.[1][2][3]
Q2: Why is a prodrug (BMS-986163) used for intravenous administration?
The active parent molecule, this compound, has poor aqueous solubility, which makes it challenging to formulate for intravenous administration, especially for dose escalation in toxicology studies and clinical trials.[4] The phosphate prodrug, BMS-986163, is a water-soluble compound that is rapidly converted to the active parent, this compound, in vivo.[1][4]
Q3: How quickly is the prodrug BMS-986163 converted to the active this compound?
The conversion of the prodrug to the parent compound is rapid both in vitro and in vivo across preclinical species.[1][2] This rapid conversion ensures that the exposure profile after administering the prodrug is similar to what would be observed with intravenous dosing of the active molecule.[4]
Q4: What are the main metabolites of this compound and are they active?
The two prominent metabolites of this compound are a carboxylic acid (met-1) and an N-H lactam (met-2).[1] These metabolites have been synthesized and tested, and they do not show in vitro activity against GluN2A-D or a broad panel of other pharmacologically relevant targets.[1]
Q5: What is the stability of the BMS-986163 prodrug?
The crystalline form of BMS-986163 is physically and chemically stable in its solid state at 50°C for up to 4 weeks.[1] Aqueous solutions of the prodrug are stable for up to 90 days at 25°C.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected in vivo efficacy | 1. Suboptimal Dosing: The intravenous dose may be too low to achieve the target receptor occupancy of >70%.[4]2. Prodrug Conversion Issues: While generally rapid, incomplete conversion in a specific experimental setup could be a factor.3. Compound Stability: Improper storage or handling of the dosing solution may lead to degradation. | 1. Dose Adjustment: Titrate the dose upwards based on pharmacokinetic and pharmacodynamic data. Aim for a plasma concentration that correlates with sufficient target engagement.2. Verify Conversion: Measure plasma concentrations of both the prodrug (BMS-986163) and the active parent (this compound) at early time points post-administration.3. Solution Handling: Prepare fresh dosing solutions. Ensure the vehicle is appropriate and the solution is stored as recommended (see Experimental Protocols). |
| High variability in experimental results | 1. Inconsistent Dosing Technique: Variability in the rate of intravenous infusion or injection volume.2. Animal-to-Animal Variation: Differences in metabolism and clearance rates among individual animals.3. Bioanalytical Method Variability: Inconsistent sample collection, processing, or analysis. | 1. Standardize Administration: Use a calibrated syringe pump for infusions to ensure a consistent rate. For bolus injections, ensure the volume is accurately administered.2. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.3. Optimize Bioanalysis: Follow a standardized and validated bioanalytical protocol for sample handling and analysis. Use an internal standard to control for variability. |
| Precipitation observed in the dosing solution | 1. Solubility Limit Exceeded: The concentration of BMS-986163 in the chosen vehicle may be too high.2. Incorrect Vehicle: The pH or composition of the vehicle may not be optimal for maintaining solubility. | 1. Check Solubility: The aqueous solubility of BMS-986163 is 19.9 mg/mL at pH 7.4.[1] Do not exceed this concentration.2. Use Recommended Vehicle: Prepare the dosing solution in a suitable vehicle such as sterile saline or phosphate-buffered saline (PBS). |
| Unexpected adverse effects in animal models | 1. Off-Target Effects: Although this compound is selective, high concentrations could lead to off-target pharmacology.2. Vehicle Effects: The vehicle itself may be causing adverse reactions.3. Infusion Rate: A rapid infusion rate can lead to acute toxicity. | 1. Review Safety Data: this compound has weak inhibition of the hERG channel (IC50 = 28.4 μM).[2][3] Ensure plasma concentrations do not approach this level. The prodrug was well-tolerated in rat and monkey toxicology studies.[1]2. Vehicle Control Group: Always include a vehicle-only control group to differentiate compound effects from vehicle effects.3. Optimize Infusion: If administering a high dose, consider a slower infusion rate. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| GluN2B Binding Affinity (Ki) | 4.0 nM | High affinity for the GluN2B allosteric site.[1][2] |
| GluN2B Functional Inhibition (IC50) | 24 nM | Selective inhibition of GluN2B receptor function in cells.[1][2] |
| hERG Channel Inhibition (IC50) | 28.4 μM | Weak inhibition of the human ether-a-go-go-related gene channel.[2][3] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound (Intravenous Administration)
| Species | Clearance | Volume of Distribution | Plasma Half-Life | Brain-to-Plasma Ratio (Mouse) |
| Mouse | High | High | Short | 2.8[4] |
| Rat | High | Moderate | Short | - |
| Monkey | Moderate | Moderate | Short | - |
| Dog | Moderate | Moderate | Short | - |
Note: This table summarizes qualitative data from preclinical studies.[4] For specific quantitative values, refer to the original publications.
Experimental Protocols
Protocol 1: Preparation of BMS-986163 for Intravenous Administration
-
Materials:
-
BMS-986163 (crystalline solid)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Aseptically weigh the required amount of BMS-986163 powder.
-
Transfer the powder to a sterile vial.
-
Add the required volume of sterile saline or PBS to achieve the desired concentration. Do not exceed the aqueous solubility of 19.9 mg/mL.[1]
-
Gently vortex the vial until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Visually inspect the solution for any particulates before administration.
-
If not used immediately, store the solution at 2-8°C. Based on stability data, aqueous solutions are stable for extended periods.[1]
-
Protocol 2: Bioanalytical Method for Quantification of this compound and BMS-986163 in Plasma
This protocol provides a general framework for developing an LC-MS/MS method. Specific parameters will need to be optimized for your instrumentation.
-
Sample Preparation (Protein Precipitation):
-
Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient elution method to separate this compound, BMS-986163, and any potential metabolites.
-
Flow Rate: Typically 0.3-0.6 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ion transitions for both this compound and BMS-986163 by infusing standard solutions of each compound.
-
Visualizations
References
- 1. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: BMS-986169 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists conducting in vivo efficacy studies with BMS-986169.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It binds to an allosteric site on the GluN2B subunit, thereby inhibiting its function.[1][3] This modulation is being investigated for its potential therapeutic effects in conditions such as treatment-resistant depression.[1][4]
Q2: What is the relationship between this compound and BMS-986163?
This compound is the active parent molecule.[4] BMS-986163 is a water-soluble phosphate prodrug of this compound.[1][4] Due to the poor aqueous solubility of this compound, the prodrug was developed to facilitate intravenous administration in preclinical and clinical studies.[1][5] Following administration, BMS-986163 is rapidly converted to the active compound, this compound, in vivo.[4][6]
Q3: What are the key preclinical antidepressant-like effects observed with this compound?
In rodent models, intravenous administration of this compound has demonstrated antidepressant-like effects, including:
-
Decreased latency in the novelty-suppressed feeding test.[1][3]
-
Increased ex vivo hippocampal long-term potentiation (LTP) 24 hours after administration.[1][3]
Troubleshooting Guide
Problem 1: Difficulty dissolving this compound for in vivo administration.
-
Question: I am having trouble dissolving this compound for my in vivo study. What is the recommended formulation?
-
Answer: this compound has poor aqueous solubility.[1][5] For intravenous administration, it is highly recommended to use the water-soluble phosphate prodrug, BMS-986163.[5] If you must use the parent compound, non-aqueous vehicles may be necessary, but these should be carefully validated for tolerability and potential confounding effects in your animal model. The development of BMS-986163 was specifically to overcome the solubility limitations of this compound for in vivo studies.[5]
Problem 2: Lack of expected efficacy in behavioral models (e.g., forced swim test).
-
Question: I am not observing the reported antidepressant-like effects of this compound in my mouse forced swim test. What could be the issue?
-
Answer: Several factors could contribute to a lack of efficacy. Consider the following:
-
Target Engagement: First, confirm that the compound is reaching its target. Intravenous administration of this compound or its prodrug has been shown to dose-dependently increase GluN2B receptor occupancy.[1][3] If possible, measure plasma and brain concentrations of the compound to ensure adequate exposure.
-
Dosing and Administration: Review your dosing regimen. Preclinical studies have demonstrated efficacy with intravenous administration.[1] Oral bioavailability of this compound is poor (F=2.5% in rats).[5] Ensure your route of administration and dosage are consistent with those reported in the literature to achieve sufficient target engagement.
-
Metabolism: this compound has a short plasma half-life and is subject to metabolism.[5] The timing of your behavioral assessment relative to drug administration is critical. The antidepressant-like effects in some tests were observed 24 hours after a single acute dose.[1][3]
-
Animal Model and Strain: Ensure the animal model and strain you are using are appropriate and have been previously shown to be sensitive to NMDA receptor modulators.
-
Problem 3: Observing unexpected side effects, such as hyperlocomotion.
-
Question: My animals are showing hyperlocomotion after administration of this compound. Is this a known effect?
-
Answer: this compound was specifically noted for not producing ketamine-like hyperlocomotion or abnormal behaviors in mice and cynomolgus monkeys in preclinical studies.[1][3] If you are observing this, it could be due to:
-
Off-target effects at high doses: Ensure your dose is within the therapeutic range. While this compound is highly selective for GluN2B, extremely high concentrations could potentially lead to off-target effects.[1][3]
-
Vehicle effects: The vehicle used for administration could be causing behavioral changes. Run a vehicle-only control group to rule this out.
-
Metabolites: While the major metabolites have been reported to have no significant off-target activity, their full behavioral profile may not be completely characterized.[6]
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species/System | Value | Reference |
| GluN2B Binding Affinity (Ki) | Human | 4.03 - 6.3 nM | [1][3] |
| Rat | 4.0 nM | [4][7] | |
| GluN2B Functional Inhibition (IC50) | Human (in Xenopus oocytes) | 24.1 nM | [1][3] |
| hERG Channel Inhibition (IC50) | Human | 28.4 µM | [1][3] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Route | Clearance | Volume of Distribution | Plasma Half-life | Oral Bioavailability (F) | Reference |
| Mouse | IV | High | High | Short | - | [5] |
| Rat | IV | High | Moderate | Short | 2.5% | [5] |
| Monkey | IV | Moderate | Moderate | Short | - | [5] |
| Dog | IV | Moderate | Moderate | Short | - | [5] |
Experimental Protocols
Mouse Forced Swim Test (FST)
This protocol is a generalized representation based on standard methodologies and the reported outcomes for this compound.
-
Animals: Male CD-1 mice are commonly used.
-
Drug Administration: Administer this compound or its prodrug BMS-986163 intravenously at the desired dose. A vehicle control group should be included.
-
Test Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure: 24 hours after drug administration, place each mouse into the cylinder for a 6-minute session. The session is typically recorded for later scoring.
-
Scoring: The duration of immobility (defined as the lack of all movement except for that required to keep the head above water) is scored during the last 4 minutes of the 6-minute test.
-
Analysis: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.[1][3]
Visualizations
Caption: Mechanism of action of this compound on the NMDA receptor.
Caption: Experimental workflow for a typical in vivo efficacy study.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (this compound), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | GluN2B negative allosteric modulator | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Addressing transient working memory impairment with BMS-986169
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986169.
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound is a potent and selective negative allosteric modulator (NAM) of the glutamate N-methyl-d-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3] It is the active parent molecule of the water-soluble intravenous prodrug BMS-986163.[1][4][5][6]
-
What is the primary application of this compound? this compound has been investigated for its potential as a rapidly acting antidepressant for major depressive disorder (MDD) and treatment-resistant depression (TRD).[1][2][6]
-
What is the mechanism of action of this compound? this compound functions by binding to an allosteric site on the GluN2B subunit of the NMDA receptor, thereby inhibiting its function.[1][2][3] This modulation is thought to induce a glutamate surge, leading to the activation of AMPA receptors and subsequent enhancement of synaptogenesis in the prefrontal cortex, potentially through the mTOR signaling pathway.[5]
Handling and Formulation
-
Why is the prodrug BMS-986163 often used? this compound has poor aqueous solubility, which can make formulation and in vivo administration challenging.[5] The phosphate prodrug, BMS-986163, was developed to be water-soluble for intravenous administration and is rapidly converted to the active parent compound, this compound, in vivo.[1][4][5][6]
-
How should I prepare this compound for in vitro experiments? Due to its low aqueous solubility (2 μg/mL at pH 7.4), dissolving this compound may require the use of organic solvents like DMSO for stock solutions, followed by dilution in appropriate assay buffers.[5] Ensure the final solvent concentration is compatible with your experimental system and include appropriate vehicle controls.
Troubleshooting Guides
In Vitro Assays
-
Issue: Inconsistent IC50 values in my functional assay.
-
Possible Cause: Variability in the concentration of glutamate and glycine/D-serine in your assay buffer can affect NMDA receptor activation and, consequently, the apparent potency of this compound.
-
Troubleshooting Steps:
-
Ensure consistent and saturating concentrations of co-agonists (glycine or D-serine) in your assay buffer.
-
Verify the stability of this compound in your assay medium over the experiment's duration.
-
Confirm the precise concentration of your this compound stock solution.
-
-
-
Issue: High background signal or off-target effects.
-
Possible Cause: While this compound is highly selective for GluN2B, at very high concentrations, off-target activities might be observed.[1][2][3]
-
Troubleshooting Steps:
-
Perform a dose-response curve to ensure you are working within a specific concentration range.
-
Test this compound in a counterscreen against other NMDA receptor subtypes (GluN2A, 2C, 2D) to confirm selectivity in your system.[5]
-
Review the literature for known off-target interactions. This compound has been shown to have weak activity at the hERG channel (IC50 = 28.4 μM).[1][2][3]
-
-
In Vivo Experiments
-
Issue: Observed transient working memory deficits in animal models.
-
Explanation: This is a known pharmacological effect of this compound.[1][2][3] Transient working memory impairment has been documented in cynomolgus monkeys and is closely related to plasma exposure levels.[1][2][3]
-
Experimental Considerations:
-
When designing behavioral experiments, consider the pharmacokinetic profile of this compound to correlate behavioral changes with drug exposure.
-
Incorporate behavioral tasks specifically designed to assess working memory to quantify this effect.
-
Consider a washout period in your study design to observe the transient nature of this impairment.
-
-
-
Issue: Lack of antidepressant-like effects in behavioral models.
-
Possible Cause: Suboptimal dosing, route of administration, or timing of the behavioral test.
-
Troubleshooting Steps:
-
Ensure adequate brain exposure and target engagement. Intravenous administration of this compound or its prodrug has been shown to achieve robust GluN2B receptor occupancy.[2][5]
-
The timing of behavioral testing post-administration is crucial. Some antidepressant-like effects, such as decreased immobility in the forced swim test, are observed shortly after administration, while others may be seen 24 hours later.[2]
-
Verify the integrity of the compound and the formulation being administered.
-
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species/System | Reference |
| GluN2B Binding Affinity (Ki) | 4.0 nM | Rat Brain | [5] |
| 4.03 - 6.3 nM | Not Specified | [1][2][3] | |
| GluN2B Functional Inhibition (IC50) | 24.1 nM | Human NMDA receptors in Xenopus oocytes | [1][2][3] |
| 24 nM | Cells | [6] | |
| hERG Channel Inhibition (IC50) | 28.4 µM | Not Specified | [1][2][3] |
| 28 µM | Not Specified | [5] |
Table 2: Pharmacokinetic Parameters of this compound (Intravenous Administration)
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Reference |
| Mouse | 107 | 10.3 | 1.1 | [5] |
| Rat | 68 | 4.1 | 0.7 | [5] |
| Monkey | 22 | 3.2 | 1.7 | [5] |
| Dog | 12 | 2.5 | 2.4 | [5] |
Experimental Protocols
GluN2B Functional Inhibition Assay using Xenopus Oocytes
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding human GluN1 and GluN2B subunits.
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two electrodes. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Perfuse the oocyte with a buffer containing a fixed concentration of glutamate and a co-agonist (glycine or D-serine) to elicit a baseline current.
-
Inhibition Measurement: Apply varying concentrations of this compound in the presence of the agonists and measure the inhibition of the glutamate-induced current.
-
Data Analysis: Plot the percentage of inhibition against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mouse Forced Swim Test (mFST)
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administration: Administer this compound or vehicle control intravenously.
-
Swim Session: At a specified time post-administration (e.g., 60 minutes), place each mouse individually into a glass cylinder filled with water (25°C) for a 6-minute session.
-
Behavioral Scoring: Videotape the session and score the last 4 minutes for time spent immobile. Immobility is defined as the lack of movement required to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).[2]
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for the mouse Forced Swim Test.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (this compound), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BMS-986163 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing hERG Channel Activity of BMS-986169 and Related Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the hERG (human Ether-à-go-go-Related Gene) channel activity of the GluN2B negative allosteric modulator BMS-986169 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the significance of hERG channel activity in drug development?
Inhibition of the hERG potassium ion channel can delay the repolarization of the cardiac action potential, leading to a prolonged QT interval. This can increase the risk of a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP).[1] Consequently, assessing and minimizing hERG liability is a critical step in the early stages of drug discovery to avoid late-stage clinical failures.
Q2: What is the reported hERG activity of this compound?
This compound has been shown to be a weak inhibitor of the hERG channel, with a reported IC50 of 28.4 μM.[1][2] This relatively low potency for hERG inhibition is a result of specific medicinal chemistry strategies employed during its development.[3]
Q3: What was the primary strategy used to minimize hERG activity in the development of this compound?
The key strategy involved reducing the basicity of the piperidine nitrogen atom.[3] This was achieved through the introduction of fluorine atoms on the piperidine ring. The inductive electron-withdrawing effect of the fluorine atoms decreases the pKa of the nearby nitrogen, thereby reducing its interaction with the hERG channel.[3][4]
Q4: Are there other general strategies to mitigate hERG channel liability?
Yes, several medicinal chemistry strategies are commonly used to reduce hERG activity:
-
Reduce Lipophilicity: Highly lipophilic compounds tend to have a higher affinity for the hERG channel.[4][5]
-
Introduce Acidic Moieties: The presence of a carboxylic acid group can significantly decrease hERG binding.[6][7]
-
Modify Basic Amines: Besides reducing basicity, replacing basic amines with less basic or neutral groups can be effective.[4][5]
-
Introduce Steric Hindrance: Modifying the molecule to create steric clashes with key residues in the hERG channel pore can reduce binding affinity.[4]
Troubleshooting Guides
Issue: My lead compound, an analog of this compound, shows unacceptable hERG activity.
Potential Solutions:
-
Introduce Fluorine Substituents: As demonstrated in the development of this compound, the introduction of mono- or di-fluoro substituents on the piperidine ring can significantly reduce hERG inhibition.[3] Refer to the data in Table 1 for a comparison of fluorinated analogs.
-
Explore Alternative Ring Systems: If fluorination is not feasible or effective, consider replacing the piperidine ring with other less basic heterocycles, such as a piperazine or morpholine ring.[4][5]
-
Reduce Overall Lipophilicity: Analyze the structure for opportunities to decrease lipophilicity (cLogP). This could involve replacing lipophilic aromatic groups with more polar alternatives.[4][5]
-
Introduce a Polar or Acidic Group: Consider adding a hydroxyl group or a carboxylic acid to the molecule. These modifications can increase polarity and reduce hERG affinity.[6][7]
Data Presentation
Table 1: Structure-Activity Relationship of this compound Analogs on hERG Inhibition
| Compound | Modification | GluN2B Ki (nM) | hERG IC50 (μM) |
| Analog 8 | Unsubstituted Piperidine | 1.4 | 0.4 |
| This compound (5) | (3S,4S)-3-Fluoro-piperidine | 4.0 | 28 |
| Analog 9 | (3R,4S)-3-Fluoro-piperidine | 6.8 | > 7.8 |
| Analog 10 | (3S,4R)-3-Fluoro-piperidine | 8.3 | > 20 |
| Analog 11 | (3R,4R)-3,3-Difluoro-piperidine | 7.2 | > 20 |
| Analog 12 | (3S,4S)-3,3-Difluoro-piperidine | 4.9 | > 20 |
Data sourced from ACS Medicinal Chemistry Letters, 2018, 9 (5), pp 472–477.[3]
Experimental Protocols
1. Automated Patch-Clamp Assay for hERG Channel Activity
This protocol is a standard method for assessing compound effects on hERG channels expressed in a stable cell line.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Cell Preparation:
-
Culture cells in appropriate media and conditions.
-
Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution.
-
Resuspend cells in the extracellular solution and allow them to recover for at least 30 minutes before use.
-
-
Solutions:
-
Extracellular Solution (ECS): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (ICS): Contains (in mM): 120 KF, 20 KCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.
-
-
Procedure:
-
Load the automated patch-clamp system (e.g., QPatch, IonWorks) with the cell suspension, ICS, ECS, and test compounds.
-
Initiate the automated process of cell capture, seal formation (goal >1 GΩ), and whole-cell configuration.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.
-
Establish a stable baseline current with ECS perfusion.
-
Apply test compounds at increasing concentrations, followed by a positive control (e.g., Cisapride, Dofetilide).
-
Measure the percentage of inhibition of the hERG tail current at each concentration to determine the IC50 value.
-
2. Thallium Flux Assay for hERG Channel Activity
This is a higher-throughput, fluorescence-based assay that uses thallium influx as a surrogate for potassium ion movement.
-
Cell Line: U2OS or HEK293 cells stably expressing the hERG channel.
-
Principle: Cells are loaded with a thallium-sensitive fluorescent dye. When the hERG channels are opened, thallium ions enter the cell and bind to the dye, causing an increase in fluorescence. hERG inhibitors will block this influx and reduce the fluorescent signal.[8]
-
Procedure:
-
Plate hERG-expressing cells in a 384- or 1536-well plate and incubate overnight.[8]
-
Load the cells with a thallium-sensitive dye (e.g., FluxOR™) in a chloride-free buffer.[9]
-
Add test compounds at various concentrations.
-
Add a stimulus solution containing thallium and potassium to open the hERG channels.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the percentage of inhibition based on the reduction in the fluorescence signal and determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of hERG channel function and inhibition.
Caption: Experimental workflow for minimizing hERG channel activity.
Caption: Logical relationships in mitigating hERG activity.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (this compound), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. m.youtube.com [m.youtube.com]
- 6. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Improving Brain Penetration of GluN2B Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the brain penetration of GluN2B inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering GluN2B inhibitors to the central nervous system (CNS)?
A1: The principal obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that protects the brain.[1][2][3] Key challenges include:
-
Low Passive Permeability: Many potent GluN2B inhibitors possess physicochemical properties (e.g., high molecular weight, high polar surface area, numerous hydrogen bond donors/acceptors) that hinder their ability to diffuse across the lipid membranes of the BBB endothelial cells.[4][5][6]
-
Active Efflux: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics, including many small molecule inhibitors, out of the brain and back into the bloodstream.[7][8]
-
Plasma Protein Binding: Extensive binding of an inhibitor to plasma proteins reduces the unbound fraction of the drug available to cross the BBB.[9]
-
Metabolism: The inhibitor may be metabolized in the periphery or at the BBB itself, reducing the concentration of the active compound that can reach the brain.
Q2: What are the key physicochemical properties to optimize for improved brain penetration?
A2: To enhance the likelihood of a GluN2B inhibitor crossing the BBB, consider the following physicochemical properties:
-
Lipophilicity (logP/logD): A moderate lipophilicity is generally preferred. While high lipophilicity can increase membrane partitioning, it can also lead to non-specific binding, increased metabolism, and recognition by efflux transporters.
-
Molecular Weight (MW): Lower molecular weight compounds (<400-500 Da) generally exhibit better passive diffusion across the BBB.[5]
-
Topological Polar Surface Area (TPSA): A lower TPSA (<80-90 Ų) is associated with increased brain permeability.[4]
-
Hydrogen Bonding: Minimizing the number of hydrogen bond donors (HBD) and acceptors (HBA) can improve permeability.
-
Ionization State (pKa): The pKa of a compound influences its charge at physiological pH. Neutral or moderately basic compounds often show better brain penetration. For basic compounds, pKa values are often not higher than 10.5 for CNS drugs.[10]
Q3: What is Kp,uu and why is it a critical parameter?
A3: Kp,uu is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma at steady state. It is considered the gold standard for quantifying brain penetration because it corrects for plasma and brain tissue binding and provides a direct measure of the compound's ability to cross the BBB.[11][12] A Kp,uu value greater than 0.3 is often used as a benchmark for good human brain exposure.[11]
Troubleshooting Guides
Scenario 1: My GluN2B inhibitor shows high in vitro potency but lacks efficacy in a CNS animal model.
This common issue often points to poor brain exposure. Here’s a systematic approach to troubleshoot:
Step 1: Assess Physicochemical Properties
-
Question: Do the physicochemical properties of your inhibitor fall within the recommended range for CNS drugs?
-
Action:
-
Calculate or measure the logP/logD, MW, TPSA, HBD, and HBA.
-
Compare these values to the guidelines mentioned in FAQ 2.
-
If properties are suboptimal: Consider medicinal chemistry efforts to modify the structure to improve its CNS-like properties without sacrificing potency.
-
Step 2: Evaluate Permeability and Efflux in In Vitro BBB Models
-
Question: Can your inhibitor permeate a cell-based BBB model, and is it a substrate for major efflux transporters?
-
Action:
-
Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion.
-
Employ cell-based assays such as Caco-2 or MDCK-MDR1 to evaluate both permeability and efflux.[7][11] The efflux ratio (ER) can be calculated from bidirectional transport studies. An ER > 2.5 in MDCK-MDR1 cells suggests the compound is a P-gp substrate.[10]
-
Step 3: Conduct In Vivo Pharmacokinetic (PK) Studies
-
Question: What are the plasma and brain concentrations of your inhibitor over time after administration?
-
Action:
-
Perform a pilot PK study in a relevant animal model (e.g., mouse or rat).
-
Measure total drug concentrations in both plasma and brain homogenate at several time points.
-
Calculate the brain-to-plasma ratio (Kp). A low Kp may indicate poor brain penetration.
-
Measure the unbound fractions in plasma (fu,plasma) and brain tissue (fu,brain) using techniques like equilibrium dialysis.
-
Calculate Kp,uu to understand the true extent of BBB penetration.
-
Step 4: Investigate Metabolism
-
Question: Is your inhibitor being rapidly metabolized?
-
Action:
-
Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes.
-
Analyze plasma and brain samples from your PK study for the presence of major metabolites.
-
Logical Workflow for Troubleshooting Poor In Vivo Efficacy
Scenario 2: My GluN2B inhibitor is a P-glycoprotein (P-gp) substrate. What are my options?
Identifying a compound as a P-gp substrate is a significant challenge, but several strategies can be employed:
Strategy 1: Structural Modification to Evade P-gp Recognition
-
Action: This is often the most effective long-term solution.
-
Reduce the number of hydrogen bond acceptors.
-
Increase molecular rigidity.
-
Mask polar groups or introduce intramolecular hydrogen bonding.
-
Slightly increase lipophilicity, but with caution, as highly lipophilic compounds can also be P-gp substrates.
-
Utilize computational models to predict P-gp substrate liability and guide structural modifications.
-
Strategy 2: Co-administration with a P-gp Inhibitor
-
Action: This is primarily a tool for preclinical research to confirm that P-gp efflux is the cause of low brain penetration.
-
In animal studies, dose your GluN2B inhibitor with a known P-gp inhibitor (e.g., verapamil, elacridar).
-
A significant increase in the brain-to-plasma ratio in the presence of the P-gp inhibitor confirms that your compound is subject to efflux.
-
Caution: This approach is generally not viable for clinical development due to the risk of drug-drug interactions.
-
Strategy 3: Prodrug Approach
-
Action: Design a prodrug that masks the features recognized by P-gp.
-
The prodrug should be stable in plasma but cleaved by enzymes in the brain to release the active inhibitor.
-
This is a complex strategy that requires significant medicinal chemistry and drug metabolism expertise.
-
Strategy 4: Alternative Delivery Routes
-
Action: For preclinical studies, direct administration to the CNS can bypass the BBB.
Data Presentation
Table 1: Physicochemical Properties of Marketed CNS Drugs vs. General Oral Drugs
| Property | CNS Drugs (General Guideline) | Non-CNS Oral Drugs (Lipinski's Rule of 5) |
| Molecular Weight (MW) | < 450 g/mol | < 500 g/mol |
| Lipophilicity (ClogP) | 1 - 4 | < 5 |
| Topological Polar Surface Area (TPSA) | < 90 Ų | < 140 Ų |
| Hydrogen Bond Donors (HBD) | ≤ 3 | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | ≤ 10 |
| pKa (for bases) | < 10.5 | Not specified |
Data synthesized from multiple sources.[10][15][16]
Table 2: Comparison of In Vitro BBB Models
| Model | Primary Application | Advantages | Limitations |
| PAMPA | High-throughput screening of passive permeability | Fast, low-cost, highly reproducible | No biological components (no transporters or metabolism) |
| Caco-2 | Permeability and efflux screening | Well-characterized, expresses some efflux transporters | Of intestinal origin, may not fully represent the BBB |
| MDCK-MDR1 | P-gp substrate identification | High expression of human P-gp, good for efflux studies | Lacks other BBB transporters and tight junction complexity |
| Primary/iPSC-derived Brain Endothelial Cells | Mechanistic studies, closer BBB mimicry | Expresses relevant transporters and tight junctions, human origin (iPSC) | Lower throughput, higher cost, variability between donors/batches |
Information compiled from various sources on in vitro BBB models.[17][18][19][20][21]
Experimental Protocols
Protocol 1: In Vivo Brain and Plasma Pharmacokinetic Study
-
Animal Model: Select a suitable rodent species (e.g., male Sprague-Dawley rats or C57BL/6 mice).
-
Dosing: Administer the GluN2B inhibitor via the intended clinical route (e.g., intravenous, oral).
-
Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples via cardiac puncture or tail vein into tubes containing an anticoagulant.
-
Brain Collection: Immediately following blood collection, perfuse the animals with saline to remove residual blood from the brain vasculature.[12]
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize the collected brain tissue in a suitable buffer.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the inhibitor in plasma and brain homogenate.
-
-
Data Analysis:
-
Plot concentration-time profiles for both plasma and brain.
-
Calculate key PK parameters such as Cmax, Tmax, and AUC.
-
Determine the brain-to-plasma ratio (Kp) at each time point.
-
If unbound fractions are known, calculate Kp,uu.
-
Protocol 2: Bidirectional Transport Assay using MDCK-MDR1 Cells
-
Cell Culture: Seed MDCK-MDR1 cells on transwell inserts and culture until a confluent monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Transport:
-
Add the test inhibitor to the apical (upper) chamber.
-
At specified time intervals, take samples from the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test inhibitor to the basolateral chamber.
-
At specified time intervals, take samples from the apical chamber.
-
-
Quantification: Analyze the concentration of the inhibitor in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
An ER > 2.5 is a strong indicator that the compound is a substrate of P-gp.[10]
-
Mandatory Visualizations
GluN2B Signaling Pathway
Experimental Workflow for Assessing Brain Penetration
References
- 1. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 2. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 3. The Key Challenges in Conducting Clinical Trials for CNS Therapies [lindushealth.com]
- 4. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Absorption for Intranasal Delivery of Drugs Targeting the Central Nervous System Using Alkylsaccharide Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nose-to-Brain Drug Delivery and Physico-Chemical Properties of Nanosystems: Analysis and Correlation Studies of Data from Scientific Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CNS drug design: balancing physicochemical properties for optimal brain exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. dovepress.com [dovepress.com]
- 19. medical.researchfloor.org [medical.researchfloor.org]
- 20. mdpi.com [mdpi.com]
- 21. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of GluN2B Negative Allosteric Modulators (NAMs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the development of GluN2B subtype-selective N-methyl-D-aspartate (NMDA) receptor negative allosteric modulators (NAMs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing GluN2B NAMs for clinical use?
A1: The clinical development of GluN2B NAMs is fraught with challenges, primarily stemming from the ubiquitous role of NMDA receptors in crucial physiological processes. Key hurdles include:
-
Narrow Therapeutic Window: Achieving a therapeutic effect without inducing significant side effects is a major challenge. Complete inhibition of NMDA receptors can lead to severe adverse effects, including cognitive impairment and psychotomimetic symptoms. The goal is to selectively modulate pathological glutamate transmission while preserving normal physiological function.[1]
-
Off-Target Effects: Early GluN2B antagonists have been associated with off-target effects, such as cardiovascular issues, which have limited their clinical utility.[1] Newer agents are being developed with improved safety profiles.[1]
-
Patient Heterogeneity: Neurological and psychiatric disorders are highly heterogeneous. Identifying the right patient populations that will benefit from GluN2B modulation is a significant hurdle. This necessitates the development of biomarkers and innovative clinical trial designs.[1][2][3][4]
-
Pharmacokinetic Properties: Optimizing drug-like properties, including brain penetrance, metabolic stability, and oral bioavailability, is a continuous challenge in the development of CNS-active compounds.[5]
Q2: What are the potential therapeutic indications for GluN2B NAMs?
A2: Due to their role in modulating excitotoxicity and synaptic plasticity, GluN2B NAMs are being investigated for a range of neurological and psychiatric conditions, including:
-
Neuropsychiatric Disorders: Major Depressive Disorder (MDD) is a key area of interest, with the aim of achieving rapid antidepressant effects.[1]
-
Neurodevelopmental Disorders: Conditions such as tuberous sclerosis complex (TSC) and focal cortical dysplasia (FCD) are being explored.[1]
-
Neurodegenerative Diseases: Conditions associated with excitotoxicity, such as Alzheimer's disease and Parkinson's disease, are potential targets.[6]
-
Ischemic Stroke and Traumatic Brain Injury: The neuroprotective properties of GluN2B NAMs make them promising candidates for mitigating neuronal damage following ischemic events.[1][6]
-
Neuropathic Pain: Modulation of glutamatergic signaling is a key strategy in the management of chronic pain.
Q3: What is the mechanism of action of GluN2B NAMs?
A3: GluN2B NAMs are allosteric modulators, meaning they do not bind to the glutamate or glycine binding sites (the orthosteric sites). Instead, they bind to a distinct site on the NMDA receptor, typically at the interface of the GluN1 and GluN2B subunits.[1] This binding event stabilizes a non-active conformation of the receptor, reducing the influx of calcium ions without completely blocking the receptor's function.[1] This mechanism offers the potential for a more subtle and safer modulation of receptor activity compared to traditional channel blockers.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in IC50 values in cell-based assays.
-
Possible Cause 1: Inconsistent cell health and receptor expression.
-
Troubleshooting: Ensure consistent cell culture conditions, including passage number, confluency, and media composition. Regularly monitor cell viability. For transfected cells, verify consistent expression levels of GluN1 and GluN2B subunits via western blot or immunofluorescence.
-
-
Possible Cause 2: Fluctuation in agonist and co-agonist concentrations.
-
Troubleshooting: Prepare fresh agonist (glutamate) and co-agonist (glycine or D-serine) solutions for each experiment. Ensure accurate and consistent final concentrations in the assay wells.
-
-
Possible Cause 3: pH sensitivity of the compound.
-
Troubleshooting: Some GluN2B NAMs exhibit pH-dependent activity.[7] Ensure the pH of all assay buffers is tightly controlled and consistent across experiments.
-
Issue 2: Difficulty obtaining a stable gigaohm seal in patch-clamp electrophysiology.
-
Possible Cause 1: Poor pipette quality.
-
Troubleshooting: Use freshly pulled, fire-polished pipettes with a resistance of 4-8 MΩ.[8] Ensure the pipette tip is clean and free of debris.
-
-
Possible Cause 2: Unhealthy cells.
-
Troubleshooting: Use cells from a healthy, actively growing culture. Ensure the recording solution is properly oxygenated and at the correct temperature.
-
-
Possible Cause 3: Mechanical instability.
-
Troubleshooting: Ensure the anti-vibration table is functioning correctly and that there are no sources of mechanical drift in the setup. Check for any movement of the perfusion system or the coverslip.[9]
-
In Vivo Experiments
Issue 3: Lack of efficacy in animal models of disease.
-
Possible Cause 1: Insufficient brain penetration.
-
Troubleshooting: Perform pharmacokinetic studies to determine the brain-to-plasma ratio of your compound. If brain penetration is low, consider formulation strategies or chemical modifications to improve CNS exposure.
-
-
Possible Cause 2: Inappropriate dosing regimen.
-
Troubleshooting: Conduct dose-response studies to identify the optimal therapeutic dose. Consider the timing of administration relative to the disease induction or behavioral testing.
-
-
Possible Cause 3: Mismatch between the animal model and the clinical indication.
-
Troubleshooting: Carefully select an animal model that recapitulates key aspects of the human disease pathology and is sensitive to the mechanism of action of your compound.
-
Quantitative Data Summary
Table 1: Preclinical Data for Select GluN2B NAMs
| Compound | Target | Assay | IC50 (µM) | Reference |
| 93-31 | GluN1/GluN2B | HEK293 cells (voltage clamp) | 0.040 (at pH 6.9) | [7] |
| EU93-108 | GluN1/GluN2B | Xenopus oocytes (two-electrode voltage clamp) | 0.018 | [10] |
| Ro 63-1908 | GluN2B-containing NMDARs | N/A | N/A | [11] |
| CP-101,606 | GluN2B-containing NMDARs | N/A | N/A | [11] |
Table 2: Overview of GluN2B NAMs in Clinical Trials
| Compound | Developer | Therapeutic Area | Phase of Development | Key Challenges Noted | Reference |
| Radiprodil | N/A | Seizure disorders, Neurodevelopmental conditions | Phase II | Heterogeneous patient response | [1] |
| CERC-301 (MK-0657) | N/A | Major Depressive Disorder | Phase II | Mixed efficacy signals, optimal dosing | [1] |
| CP-101,606 (Traxoprodil) | N/A | Various CNS disorders | Discontinued | Cardiovascular safety, off-target effects | [1] |
| NP10679 | NeurOp, Inc. | Subarachnoid Hemorrhage | Phase I | Generally well-tolerated, some mild TEAEs | [12] |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor.
Materials:
-
Radioligand (e.g., [³H]MK-801)
-
Unlabeled competitor (e.g., MK-801)
-
Test compound
-
Rat forebrain membrane homogenate (source of NMDA receptors)
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4)
-
Glutamate and glycine
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare rat forebrain homogenates as previously described.[13]
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor/test compound concentrations.
-
Total Binding: Add assay buffer, membrane homogenate, and radioligand.
-
Non-specific Binding: Add assay buffer, membrane homogenate, radioligand, and a saturating concentration of unlabeled competitor.
-
Competitor/Test Compound: Add assay buffer, membrane homogenate, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of a GluN2B NAM on NMDA receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Patch pipettes (4-8 MΩ)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
-
NMDA, glycine, and test compound
Procedure:
-
Preparation: Prepare brain slices or neuronal cultures as per standard protocols.
-
Pipette Filling: Fill a patch pipette with the internal solution and mount it on the headstage.
-
Cell Approach: Under visual guidance, approach a target neuron with the patch pipette while applying positive pressure.
-
Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell recording configuration.
-
Current Recording:
-
Clamp the cell at a holding potential (e.g., -70 mV) to record NMDA receptor-mediated currents.
-
Perfuse the cell with aCSF containing NMDA and glycine to evoke a baseline current.
-
Apply the GluN2B NAM at various concentrations and record the change in the NMDA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents before and after drug application.
-
Plot the percentage of inhibition against the log concentration of the NAM to determine the IC50 value.
-
Visualizations
Caption: GluN2B Signaling in Excitotoxicity.
Caption: Drug Development Workflow for GluN2B NAMs.
References
- 1. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]
- 2. biodexapharma.com [biodexapharma.com]
- 3. Challenges in patient recruitment and population diversity in Clinical Operations - Mantell Associates [mantellassociates.com]
- 4. clinicaltrials.llu.edu [clinicaltrials.llu.edu]
- 5. The discovery of subunit-selective GluN1/GluN2B NMDAR antagonist via pharmacophere-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Context-Dependent GluN2B-Selective Inhibitors of NMDA Receptor Function are Neuroprotective with Minimal Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of GluN2B-selective antagonists on delay and probability discounting in male rats: Modulation by delay/probability presentation order - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 1 Clinical Results for NP10679, a pH-sensitive GluN2B-selective N-Methyl-D-Aspartate Receptor Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMDA Receptor Binding Studies [bio-protocol.org]
Validation & Comparative
BMS-986169 versus ketamine for antidepressant effects
A Comparative Guide to the Antidepressant Effects of BMS-986169 and Ketamine
Introduction
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial number of patients exhibiting treatment-resistant depression (TRD). The discovery of the rapid antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, has revolutionized the understanding of depression's pathophysiology and opened new avenues for therapeutic intervention. Building on this, novel glutamatergic modulators are being developed with the aim of retaining the rapid efficacy of ketamine while improving its safety and tolerability profile. One such molecule is this compound, a selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor.
This guide provides a detailed, objective comparison of this compound and ketamine, focusing on their distinct mechanisms of action, available efficacy data, and safety profiles. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables and illustrating key concepts with diagrams. It is important to note that while ketamine has been extensively studied in clinical trials, the data for this compound is primarily from preclinical studies.
Mechanism of Action: A Tale of Two NMDA Receptor Modulators
Both this compound and ketamine exert their effects by modulating the NMDA receptor, a key player in glutamatergic neurotransmission. However, their specific mechanisms of interaction with the receptor are fundamentally different.
Ketamine: A Non-Competitive NMDA Receptor Antagonist Ketamine acts as a non-competitive antagonist, physically blocking the ion channel of the NMDA receptor.[1] Its antidepressant effects are hypothesized to stem from a preferential inhibition of NMDA receptors on GABAergic interneurons.[2][3] This leads to a disinhibition of pyramidal neurons, resulting in a surge of glutamate release.[3] This glutamate surge then preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling cascades that promote synaptogenesis and neuroplasticity.[3][4] Key pathways involved include the brain-derived neurotrophic factor (BDNF)-Tropomyosin receptor kinase B (TrkB) and the mammalian target of rapamycin (mTOR) signaling pathways.[2][4]
This compound: A Selective GluN2B Negative Allosteric Modulator In contrast to ketamine's broad channel-blocking activity, this compound is a negative allosteric modulator (NAM) that selectively targets the GluN2B subunit of the NMDA receptor.[5][6] It binds to an allosteric site on the GluN2B N-terminal domain, distinct from the glutamate or glycine binding sites and the ion channel.[5] This binding reduces the probability of the channel opening in response to agonist binding, thereby selectively inhibiting the function of GluN2B-containing NMDA receptors.[5] This more targeted approach is being explored with the hypothesis that it may offer a more favorable side-effect profile by avoiding the broad inhibition of all NMDA receptor subtypes, potentially mitigating the dissociative and psychotomimetic effects associated with ketamine.[5]
Comparative Table of Mechanisms
| Feature | This compound | Ketamine |
| Primary Target | GluN2B subunit of the NMDA receptor[5][6] | NMDA receptor ion channel[1] |
| Mechanism | Negative Allosteric Modulator[5] | Non-competitive Channel Blocker[1] |
| Selectivity | Selective for GluN2B-containing NMDA receptors[5] | Non-selective for NMDA receptor subtypes |
| Downstream Effects | Preclinical data suggests antidepressant-like activity[6] | Glutamate surge, AMPA receptor activation, increased BDNF and mTOR signaling, synaptogenesis[2][3][4] |
Signaling Pathway Diagram
Caption: Proposed signaling pathways for Ketamine and this compound.
Efficacy Data: Clinical vs. Preclinical Evidence
The evidence base for the antidepressant efficacy of ketamine is extensive and derived from numerous clinical trials. In contrast, the efficacy of this compound has been demonstrated in preclinical animal models.
Ketamine: Ketamine, typically administered intravenously at a sub-anesthetic dose of 0.5 mg/kg over 40 minutes, has shown rapid and robust antidepressant effects in patients with TRD.[7] Significant reductions in depressive symptoms, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), are often observed within hours of a single infusion.[8] Response rates at 24 hours post-infusion have been reported to be as high as 64%.[8][9] While the antidepressant effects of a single infusion can be transient, repeated infusions have been shown to maintain efficacy.[10]
This compound: Preclinical studies have demonstrated the antidepressant-like potential of this compound. In rodent models of depression, such as the mouse forced swim test (mFST), intravenously administered this compound showed significant activity.[6] The compound demonstrated a minimum effective dose of 1.0 mg/kg (i.v.) in the mFST, which corresponded to a 73% ex vivo GluN2B receptor occupancy.[6] These preclinical findings provided the basis for selecting its prodrug, BMS-986163, for further development for major depressive disorder.[5]
Comparative Table of Efficacy Data
| Metric | This compound | Ketamine |
| Evidence Type | Preclinical (rodent models)[6] | Clinical (human trials)[8][9] |
| Primary Outcome | Reduced immobility time in forced swim test[6] | Change in MADRS score from baseline[8] |
| Key Finding | Minimum effective dose of 1.0 mg/kg (i.v.) in mice[6] | ~8-point greater reduction in MADRS vs. midazolam at 24h[8] |
| Response Rate | Not applicable | ~64% at 24 hours post-infusion[8][9] |
Experimental Protocols
The methodologies for evaluating the antidepressant effects of this compound and ketamine differ significantly due to their respective stages of development.
Ketamine Clinical Trial Protocol (Generalized): A typical randomized, double-blind, active placebo-controlled trial for ketamine in TRD would involve the following:
-
Participants: Adults diagnosed with MDD who have failed to respond to at least two previous adequate antidepressant treatments.
-
Intervention: A single intravenous infusion of ketamine (e.g., 0.5 mg/kg) administered over 40 minutes.
-
Control: An active placebo, such as midazolam, to mimic some of the subjective effects of ketamine and maintain blinding.
-
Primary Outcome Measure: The change in the total score on the Montgomery-Åsberg Depression Rating Scale (MADRS) from baseline to 24 hours after the infusion.
-
Secondary Outcome Measures: Response and remission rates, changes in other depression and anxiety scales, and assessment of side effects.
This compound Preclinical Protocol (Generalized): A representative preclinical study to assess the antidepressant-like effects of this compound would involve:
-
Subjects: Male mice (e.g., C57BL/6 strain).
-
Intervention: Intravenous administration of this compound at various doses.
-
Behavioral Assay: The forced swim test, where mice are placed in a cylinder of water and the duration of immobility is measured. A reduction in immobility time is interpreted as an antidepressant-like effect.
-
Pharmacodynamic Assessment: Ex vivo receptor occupancy studies in the brain to correlate the behavioral effects with target engagement.
Experimental Workflow Diagrams
Caption: Generalized workflow for a ketamine clinical trial.
Caption: Generalized workflow for a preclinical antidepressant study.
Safety and Tolerability
A key motivation for developing selective GluN2B modulators like this compound is to improve upon the safety and tolerability profile of less selective compounds like ketamine.
Ketamine: The use of ketamine is associated with a distinct set of acute, transient side effects. These include:
-
Psychotomimetic/Dissociative Effects: Feelings of detachment from reality or oneself.[11][12]
-
Cardiovascular Effects: Transient increases in blood pressure and heart rate.[11][12]
-
Neurological Effects: Dizziness, blurred vision, and headache are common.[11]
-
Abuse Potential: As a substance with known recreational use, there is a potential for abuse, though this is considered low in a medically supervised setting.
This compound: Preclinical safety data for this compound and its prodrug have been aimed at establishing a therapeutic window. This compound showed weak inhibition of the hERG channel, which is associated with cardiac risk, with a high multiple of safety relative to its effective plasma concentration in mice.[6] In a cardiovascular safety assessment in anesthetized guinea pigs, it did not produce an increase in the QTc interval at doses up to 10 mg/kg.[6] The development of such selective modulators is predicated on the hypothesis that they will have a reduced burden of CNS side effects compared to ketamine, although this remains to be confirmed in human studies.[5]
Comparative Table of Safety Profiles
| Adverse Effect Profile | This compound (Predicted/Preclinical) | Ketamine (Clinically Observed) |
| Dissociative Effects | Hypothesized to be reduced due to selectivity[5] | Common, transient[11][12] |
| Cardiovascular | No QTc prolongation in guinea pigs at tested doses[6] | Transient hypertension and tachycardia[11][12] |
| Abuse Potential | To be determined in human studies | Potential for abuse, managed in clinical settings |
| Common AEs | To be determined in human studies | Dizziness, headache, nausea, blurred vision[11] |
Conclusion
This compound and ketamine represent two distinct approaches to modulating the glutamatergic system for the treatment of depression. Ketamine, a non-selective NMDA receptor channel blocker, has demonstrated rapid and potent antidepressant effects in extensive clinical trials, establishing a new paradigm in antidepressant therapy. However, its use is accompanied by a notable side-effect profile, including transient dissociative and psychotomimetic symptoms.
This compound, a selective negative allosteric modulator of the GluN2B subunit, embodies a more targeted strategy. Preclinical data are promising, suggesting antidepressant-like activity with a potentially favorable safety margin. The core hypothesis driving its development is that by selectively modulating a specific NMDA receptor subunit, it may be possible to achieve the rapid antidepressant effects of ketamine with improved tolerability. This hypothesis, however, requires rigorous validation through well-controlled clinical trials. The comparison between these two compounds highlights the evolution of drug development in this space, moving from broad-acting agents to more refined, mechanism-based therapeutics. Future clinical data on this compound will be crucial to determine if this targeted approach translates into a clinically meaningful advantage for patients with major depressive disorder.
References
- 1. NMDA Receptor Activation-Dependent Antidepressant-Relevant Behavioral and Synaptic Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Uncovering the Underlying Mechanisms of Ketamine as a Novel Antidepressant [frontiersin.org]
- 3. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond NMDA Receptors: A Narrative Review of Ketamine’s Rapid and Multifaceted Mechanisms in Depression Treatment [mdpi.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidepressant efficacy of ketamine in treatment-resistant major depression: a two-site randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ketamine and Beyond: Investigations into the Potential of Glutamatergic Agents to Treat Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized, double-blind, active placebo-controlled study of efficacy, safety, and durability of repeated vs single subanesthetic ketamine for treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative safety and tolerability of ketamine and esketamine for major depressive disorder: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative safety and tolerability of ketamine and esketamine for major depressive disorder: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of BMS-986169 and Other GluN2B Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of BMS-986169, a novel GluN2B negative allosteric modulator (NAM), with other prominent compounds in its class, including Traxoprodil (CP-101,606) and MK-0657. This document synthesizes preclinical and clinical data to offer a comprehensive overview for researchers in neuroscience and drug development.
Data Presentation: A Comparative Analysis of In Vitro Efficacy
The following table summarizes the in vitro potency of this compound, Traxoprodil, and MK-0657. It is important to note that the data presented are derived from various sources, and experimental conditions may differ. A direct head-to-head comparison under identical assay conditions is not publicly available.
| Compound | Target | Assay Type | Key Parameter | Value (nM) | Source |
| This compound | Human GluN2B | Radioligand Binding Assay | Ki | 4.03 - 6.3 | [1][2] |
| Human NMDA Receptors (expressed in Xenopus oocytes) | Functional Inhibition (Electrophysiology) | IC50 | 24.1 | [1][2] | |
| Traxoprodil (CP-101,606) | NMDA Receptor (Hippocampal Neurons) | Functional Inhibition (Glutamate-induced toxicity) | IC50 | 11 (during glutamate perfusion) | [3] |
| NMDA Receptor (Hippocampal Neurons) | Functional Inhibition (Glutamate-induced toxicity) | IC50 | 35 (after glutamate perfusion) | [3] | |
| MK-0657 | NR2B | Functional Inhibition | IC50 | 3.6 | [4] |
Note: Ki (inhibitor constant) represents the binding affinity of the compound to the receptor. A lower Ki value indicates a higher binding affinity. IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. A lower IC50 value indicates a higher potency of the compound.
In Vivo Efficacy: Preclinical and Clinical Findings
Direct comparative preclinical studies in the same animal models under identical conditions are limited. However, individual studies highlight the potential of these compounds as antidepressants.
-
This compound: In preclinical studies, this compound demonstrated antidepressant-like effects by reducing immobility time in the mouse forced swim test, an effect comparable to that of ketamine.[1]
-
Traxoprodil (CP-101,606): This compound has also shown antidepressant-like activity in the forced swim test in mice.[5] Furthermore, a clinical trial in patients with treatment-resistant depression showed that a single intravenous infusion of Traxoprodil produced rapid antidepressant effects.[6]
-
MK-0657: A pilot clinical trial in patients with treatment-resistant major depressive disorder suggested that oral administration of MK-0657 may have antidepressant properties, with significant improvements observed as early as day 5.[7][8]
Experimental Protocols
Radioligand Binding Assay for GluN2B
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the GluN2B receptor.
-
Membrane Preparation: Membranes are prepared from cells expressing the human GluN2B subunit or from brain tissue known to have high GluN2B expression (e.g., hippocampus).
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the GluN2B receptor (e.g., [3H]-ifenprodil) is used.
-
Assay Buffer: A suitable buffer containing Tris-HCl and other necessary ions is prepared.
-
Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Voltage-Clamp Electrophysiology
This protocol describes a general method for assessing the functional inhibition (IC50) of GluN2B-containing NMDA receptors by a test compound.
-
Cell Culture: Cells (e.g., HEK293 cells) are transiently transfected to express human GluN1 and GluN2B subunits.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions: The extracellular solution contains NMDA and glycine to activate the receptors. The intracellular solution contains ions to maintain the cell's membrane potential.
-
Recording: A baseline NMDA-evoked current is recorded. The cells are then perfused with varying concentrations of the test compound, and the NMDA-evoked current is recorded again.
-
Data Analysis: The percentage of inhibition of the NMDA-evoked current is calculated for each concentration of the test compound. The data are then fitted to a concentration-response curve to determine the IC50.
Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity in rodents.
-
Apparatus: A cylindrical tank filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure: Mice or rats are placed in the water tank for a 6-minute session. The duration of immobility (defined as the lack of motion other than that required to keep the head above water) during the last 4 minutes of the session is recorded.
-
Drug Administration: The test compound is administered at various doses prior to the FST session.
-
Data Analysis: The duration of immobility is compared between the vehicle-treated and drug-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Mandatory Visualizations
GluN2B Signaling Pathway
Caption: Downstream signaling cascade following GluN2B-containing NMDA receptor activation.
Experimental Workflow for Preclinical Evaluation of GluN2B NAMs
Caption: A generalized workflow for the preclinical evaluation of novel GluN2B NAMs.
References
- 1. researchgate.net [researchgate.net]
- 2. Differences in GluN2B-Containing NMDA Receptors Result in Distinct Long-Term Plasticity at Ipsilateral versus Contralateral Cortico-Striatal Synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Traxoprodil - Wikipedia [en.wikipedia.org]
- 7. A Randomized, Placebo-Controlled, Crossover Pilot Trial of the Oral Selective NR2B Antagonist MK-0657 in Patients With Treatment-Resistant Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Randomized, placebo-controlled, crossover pilot trial of the oral selective NR2B antagonist MK-0657 in patients with treatment-resistant major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of BMS-986169's Antidepressant-Like Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antidepressant-like activity of BMS-986169 with other established antidepressant classes. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways.
Executive Summary
This compound is a novel, intravenous negative allosteric modulator (NAM) of the glutamate N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. Preclinical studies demonstrate its potential as a rapid-acting antidepressant, showing effects in established behavioral models of depression. Its mechanism of action, involving the modulation of the glutamatergic system, distinguishes it from traditional monoaminergic antidepressants such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). While direct head-to-head preclinical comparisons with a wide range of antidepressants are not extensively available, this guide synthesizes the existing data on this compound and provides a comparative context based on the broader understanding of NMDA receptor antagonists.
Data Presentation: Preclinical Efficacy
The antidepressant-like effects of this compound have been evaluated in rodent models, with key data summarized below. For comparative context, representative data for the NMDA receptor antagonist ketamine and the SSRI citalopram are also included, although it is important to note that these were not necessarily conducted in the same studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | Binding Affinity (Ki) | Functional Inhibition (IC50) |
| This compound | GluN2B | 4.03–6.3 nM[1] | 24.1 nM (in Xenopus oocytes expressing human NMDA receptors)[1] |
| Ketamine | NMDA Receptor (non-selective) | ~1 µM | Varies by subtype |
| Citalopram | Serotonin Transporter (SERT) | ~1-5 nM | ~1-10 nM |
Table 2: Antidepressant-Like Activity in the Forced Swim Test (FST)
| Compound | Animal Model | Dose | Effect on Immobility Time |
| This compound | Mouse | Not specified | Reduced immobility, similar to intravenous ketamine[1] |
| Ketamine | Mouse | 10 mg/kg | Significantly decreased immobility time |
| Citalopram | Mouse | 10-20 mg/kg | Significantly decreased immobility time |
Table 3: Antidepressant-Like Activity in the Novelty Suppressed Feeding (NSF) Test
| Compound | Animal Model | Dose | Effect on Latency to Feed |
| This compound | Not specified | Not specified | Decreased latency to feed 24 hours after administration[1] |
| Ketamine | Rat | 5-10 mg/kg | Decreased latency to feed |
| Venlafaxine (SNRI) | Rat | 10-20 mg/kg | Decreased latency to feed after chronic (but not acute) administration |
Signaling Pathways and Mechanism of Action
This compound's antidepressant-like effects are believed to be mediated through a distinct signaling pathway compared to traditional antidepressants. As a GluN2B negative allosteric modulator, it influences the glutamatergic system, leading to downstream effects that promote neuronal plasticity.
Proposed Signaling Pathway for this compound
The binding of this compound to the GluN2B subunit of the NMDA receptor is thought to initiate a cascade of intracellular events. This pathway is believed to be similar to that of other NMDA receptor antagonists like ketamine. The proposed mechanism involves the disinhibition of pyramidal neurons, leading to a transient glutamate surge. This, in turn, activates AMPA receptors and downstream signaling pathways, including the mammalian target of rapamycin (mTOR) and brain-derived neurotrophic factor (BDNF) pathways. The activation of these pathways is associated with increased synaptogenesis and synaptic potentiation, which are thought to underlie the rapid antidepressant effects.
Caption: Proposed signaling cascade of this compound.
Experimental Protocols
Detailed methodologies for the key preclinical assays used to validate the antidepressant-like activity of compounds are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant efficacy.
Caption: Workflow of the Forced Swim Test.
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Animals (typically mice or rats) are individually placed into the cylinder.
-
A pre-test session of 15 minutes may be conducted 24 hours before the test session to induce a stable level of immobility.
-
On the test day, the compound of interest (e.g., this compound) or vehicle is administered at a specified time before the test.
-
The animal is then placed in the swim cylinder for a 6-minute test session.
-
-
Data Analysis: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded, typically during the last 4 minutes of the test. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Novelty Suppressed Feeding (NSF) Test
The NSF test is used to assess anxiety- and depression-like behavior in rodents.
Caption: Workflow of the Novelty Suppressed Feeding Test.
Methodology:
-
Apparatus: A novel, open-field arena (e.g., 50 x 50 cm) that is brightly lit.
-
Procedure:
-
Animals are food-deprived for a period (e.g., 24 hours) before the test.
-
The test compound or vehicle is administered prior to the test.
-
A single pellet of food is placed in the center of the arena.
-
The animal is placed in a corner of the arena.
-
-
Data Analysis: The primary measure is the latency to begin eating the food pellet. A shorter latency is interpreted as a reduction in anxiety- and depression-like behavior. Food consumption in the home cage is often measured afterward to ensure that the drug did not simply alter appetite.
Comparative Discussion
This compound, as a GluN2B NAM, represents a departure from traditional antidepressant mechanisms. While direct comparative preclinical data with SSRIs and SNRIs is limited, the following points can be inferred from the broader literature on NMDA receptor antagonists:
-
Speed of Onset: NMDA receptor antagonists like ketamine have demonstrated rapid antidepressant effects in both preclinical models and clinical trials, often within hours to days. This is in contrast to SSRIs and SNRIs, which typically require several weeks of treatment to achieve their full therapeutic effect. The preclinical data for this compound, showing effects 24 hours after administration, aligns with this rapid-acting profile.
-
Mechanism of Action: this compound directly modulates the glutamatergic system, which is believed to be dysregulated in depression. This is a distinct mechanism from SSRIs and SNRIs that primarily target the serotonergic and noradrenergic systems, respectively. The activation of the mTOR and BDNF pathways by NMDA receptor antagonists is a key differentiator, suggesting a more direct impact on synaptic plasticity.
-
Efficacy in Treatment-Resistant Depression: Ketamine has shown efficacy in patients with treatment-resistant depression. The novel mechanism of this compound suggests it may also have potential in this patient population, although this requires clinical validation.
Conclusion
The preclinical data for this compound strongly support its potential as a novel antidepressant with a rapid onset of action. Its mechanism as a GluN2B negative allosteric modulator and its downstream effects on mTOR and BDNF signaling pathways offer a promising alternative to traditional monoaminergic antidepressants. While further head-to-head comparative studies are needed to fully elucidate its performance relative to other antidepressants, the existing evidence positions this compound as a significant candidate in the development of next-generation therapies for depressive disorders.
References
Head-to-head comparison of BMS-986169 and ifenprodil
A Comprehensive Guide for Researchers in Drug Development
In the landscape of neuroscience research and the development of therapeutics for neurological disorders, selective modulation of the N-methyl-D-aspartate (NMDA) receptor offers a promising avenue. Specifically, negative allosteric modulators (NAMs) targeting the GluN2B subunit have garnered significant attention for their potential in treating conditions like depression, neurodegenerative diseases, and certain types of pain. This guide provides a detailed head-to-head comparison of two prominent GluN2B-selective NAMs: BMS-986169, a novel clinical candidate, and ifenprodil, a classical pharmacological tool.
This objective comparison is designed for researchers, scientists, and drug development professionals, presenting key experimental data in a structured format, detailing methodologies for cited experiments, and visualizing relevant biological pathways to facilitate a deeper understanding of these two compounds.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters for this compound and ifenprodil. It is important to note that the data presented are compiled from various studies and may not have been generated under identical experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: Binding Affinity and Functional Potency
| Parameter | This compound | Ifenprodil |
| Target | GluN2B subunit of the NMDA receptor | GluN2B subunit of the NMDA receptor |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | Negative Allosteric Modulator (NAM) |
| Binding Affinity (Ki) | 4.03 - 6.3 nM (for GluN2B) | ~0.34 µM (IC50 for GluN2B) |
| Functional Inhibition (IC50) | 24.1 nM (in Xenopus oocytes expressing human NMDA receptors) | 0.34 µM (at NR1A/NR2B receptors) |
Table 2: Selectivity and Off-Target Activity
| Target | This compound | Ifenprodil |
| GluN2A-containing NMDA receptors | Weakly active or inactive | ~400-fold lower affinity compared to GluN2B (IC50 = 146 µM) |
| α1-Adrenergic Receptors | Negligible activity | Significant antagonist activity |
| Sigma Receptors | Not reported as a significant target | Binds to sigma receptors |
| hERG Channel | Weakly inhibited (IC50 = 28.4 µM) | Not extensively reported in the provided results |
| Other Pharmacological Targets | Negligible activity in a panel of 40 additional targets | Can interact with other receptors and ion channels |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on established practices in the field and provide a framework for the generation of the presented data.
NMDA Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the NMDA receptor.
-
Source of Receptor: Rat forebrain membrane homogenates are commonly used as a source of NMDA receptors.
-
Radioligand: A radiolabeled ligand that binds to the NMDA receptor, such as [³H]MK-801 (a channel blocker) or a specific GluN2B ligand, is used.
-
Assay Buffer: Typically, a buffer such as 50 mM Tris-HCl at a physiological pH (e.g., 7.4) is used.
-
Procedure:
-
The membrane homogenate is incubated with the radioligand at a fixed concentration.
-
Increasing concentrations of the unlabeled test compound (this compound or ifenprodil) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological assay is used to measure the functional inhibition (IC50) of NMDA receptor activity.
-
Expression System: Xenopus laevis oocytes are injected with cRNA encoding the desired NMDA receptor subunits (e.g., human GluN1 and GluN2B).
-
Recording:
-
After a period of protein expression (typically 2-4 days), the oocyte is placed in a recording chamber and perfused with a recording solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a specific holding potential (e.g., -70 mV).
-
The NMDA receptor is activated by applying its agonists, glutamate and glycine.
-
The resulting inward current is measured.
-
-
Drug Application: The test compound (this compound or ifenprodil) is applied at various concentrations to the perfusion solution, and the inhibition of the agonist-induced current is measured.
-
Data Analysis: The concentration of the compound that produces 50% inhibition of the maximal NMDA receptor current (IC50) is calculated by fitting the concentration-response data to a sigmoidal curve.
Mouse Forced Swim Test (FST)
This is a common behavioral test used to assess the antidepressant-like effects of compounds.
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.
-
The behavior of the mouse is recorded, usually during the last 4 minutes of the test.
-
The primary measure is the duration of immobility, where the mouse makes only the minimal movements necessary to keep its head above water.
-
-
Drug Administration: The test compound (this compound) or vehicle is administered intravenously before the test.
-
Data Analysis: A reduction in the duration of immobility is interpreted as an antidepressant-like effect. The results are compared between the drug-treated group and the vehicle-treated control group.
Signaling Pathways
Both this compound and ifenprodil, as negative allosteric modulators of GluN2B-containing NMDA receptors, can influence intracellular signaling cascades that are crucial for synaptic plasticity, cell survival, and mood regulation.
Caption: NMDA Receptor Signaling and Modulation by this compound/Ifenprodil.
Studies have shown that ifenprodil can activate the mTOR signaling pathway, which is a key regulator of protein synthesis and synaptic plasticity. This pathway is also implicated in the rapid antidepressant effects of other NMDA receptor modulators. It is plausible that this compound, with its similar mechanism of action, also engages this pathway. The diagram above illustrates how GluN2B-containing NMDA receptor activation leads to downstream signaling through mTOR and CREB pathways, and how this compound and ifenprodil can inhibit this cascade at the receptor level.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel GluN2B NAM like this compound and its comparison to a reference compound such as ifenprodil.
Caption: Preclinical evaluation workflow for GluN2B NAMs.
Conclusion
This compound and ifenprodil are both potent and selective negative allosteric modulators of GluN2B-containing NMDA receptors. This compound appears to exhibit higher potency and greater selectivity compared to ifenprodil, which is known to have significant off-target activities, particularly at α1-adrenergic and sigma receptors. The cleaner off-target profile of this compound suggests a potentially more favorable safety and tolerability profile in a clinical setting.
The antidepressant-like effects observed with this compound in preclinical models, such as the mouse forced swim test, are consistent with the growing body of evidence supporting the therapeutic potential of GluN2B NAMs for mood disorders. Both compounds appear to modulate the mTOR signaling pathway, a key mechanism implicated in synaptic plasticity and the action of rapid-acting antidepressants.
For researchers, the choice between these two compounds will depend on the specific experimental goals. Ifenprodil remains a valuable and widely used pharmacological tool for studying the role of GluN2B receptors, but its off-target effects must be carefully considered when interpreting results. This compound represents a more modern and selective tool, and its progression into clinical development highlights the therapeutic potential of this class of compounds. This guide provides a foundational comparison to aid in the selection and interpretation of studies involving these important GluN2B modulators.
Cross-Species Pharmacodynamic Profile of BMS-986169: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacodynamics of BMS-986169, a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B, across multiple species. The data presented is compiled from preclinical studies to facilitate an objective evaluation of its translational potential.
Executive Summary
This compound demonstrates high-affinity binding and potent functional inhibition of the GluN2B receptor across various species, including humans.[1][2][3] Preclinical data indicate a consistent mechanism of action and target engagement in rodents and non-human primates. This document outlines the key pharmacodynamic parameters, the experimental methodologies used for their determination, and a comparison with relevant alternative NMDA receptor modulators.
Mechanism of Action: GluN2B Negative Allosteric Modulation
This compound acts as a negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[1][4] This means it binds to a site on the receptor that is distinct from the glutamate or glycine binding sites. This binding event reduces the probability of the ion channel opening in response to agonist stimulation, thereby inhibiting receptor function. This selective action on the GluN2B subtype is a key feature being explored for therapeutic potential in neuropsychiatric disorders with fewer side effects than non-selective NMDA receptor antagonists.[1][5]
Comparative Pharmacodynamic Data
The following tables summarize the in vitro and in vivo pharmacodynamic properties of this compound across different species.
In Vitro Binding Affinity and Functional Potency
| Species | Assay Type | Parameter | Value (nM) |
| Human | Radioligand Binding | Ki | 4.03 - 6.3 |
| Monkey | Radioligand Binding | Ki | 4.0 |
| Rat | Radioligand Binding | Ki | 4.0 |
| Human | Functional (Xenopus Oocytes) | IC50 | 24.1 |
Data sourced from Bristow et al., 2017.[1][2]
In Vivo Receptor Occupancy and Behavioral Effects
| Species | Administration | Receptor Occupancy | Behavioral Model | Outcome |
| Mouse | Intravenous | Dose-dependent increase | Forced Swim Test | Reduced immobility |
| Mouse | Intravenous | Not specified | Locomotor Activity | No ketamine-like hyperlocomotion |
| Cynomolgus Monkey | Intravenous | Dose-dependent increase | Behavioral Observation | No ketamine-like abnormal behaviors |
| Cynomolgus Monkey | Intravenous | Not specified | Working Memory | Transient impairment related to plasma exposure |
Data sourced from Bristow et al., 2017.[1][2]
Comparison with Alternative NMDA Receptor Modulators
This compound was developed to offer a more selective and potentially safer alternative to broader NMDA receptor antagonists like ketamine.
| Compound | Mechanism | Key Differentiating Feature | Reference |
| This compound | GluN2B Negative Allosteric Modulator | Subtype selective, lacks ketamine-like psychotomimetic effects in preclinical models. | [1] |
| Ketamine | Non-competitive NMDA Receptor Antagonist | Broadly acts on NMDA receptors, associated with rapid antidepressant effects but also dissociative side effects. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity of this compound for the GluN2B receptor in brain tissue from different species.
Protocol:
-
Tissue Preparation: Brain tissues (e.g., cortex or hippocampus) from human, monkey, and rat are homogenized in a suitable buffer. The cell membranes are then isolated by centrifugation.
-
Assay Conditions: The membrane preparations are incubated with a specific radioligand for the GluN2B allosteric site, such as [3H]MK-801, in the presence of varying concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Receptor Occupancy Study
Objective: To measure the extent of GluN2B receptor engagement by this compound in the brain of living animals.
Protocol:
-
Animal Dosing: Mice or other preclinical species are administered this compound or its prodrug, BMS-986163, intravenously at various dose levels.[1]
-
Tracer Administration: At a specified time after drug administration, a radiolabeled tracer that binds to the GluN2B receptor, such as [3H]MK-801, is injected.[1]
-
Brain Tissue Collection: After a defined period to allow for tracer distribution, the animals are euthanized, and their brains are rapidly excised.
-
Radioactivity Measurement: The amount of radioactivity in specific brain regions (e.g., cortex, hippocampus) is quantified.
-
Data Analysis: Receptor occupancy is calculated by comparing the tracer binding in the drug-treated animals to that in vehicle-treated control animals. The relationship between the dose of this compound and receptor occupancy is then determined.
Conclusion
The preclinical data for this compound demonstrate a consistent and selective pharmacodynamic profile across multiple species. The high affinity for human, monkey, and rat GluN2B receptors, coupled with in vivo evidence of target engagement and behavioral effects distinct from non-selective NMDA antagonists, supports its further investigation. The use of its water-soluble prodrug, BMS-986163, has facilitated robust preclinical evaluation.[1][3][5] These findings provide a strong rationale for the continued clinical development of this compound for the treatment of major depressive disorder and other neurological conditions.
References
- 1. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (this compound), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | GluN2B negative allosteric modulator | TargetMol [targetmol.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
BMS-986169: A Dissociation from Ketamine's Hyperlocomotor Effects
A comparative analysis of the preclinical locomotor profiles of the GluN2B negative allosteric modulator BMS-986169 and the NMDA receptor antagonist ketamine reveals a significant divergence in their effects on motor activity. While ketamine is well-characterized by its induction of robust hyperlocomotion in animal models, available data indicates that this compound does not produce similar psychostimulant-like effects, a key differentiator for its potential therapeutic application.
This compound, a negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, has been investigated for its potential in treating major depressive disorder. In clear contrast to the broad-spectrum NMDA receptor antagonist ketamine, preclinical studies have shown that this compound has only marginal effects on locomotor activity in mice and does not induce ketamine-like hyperlocomotion[1][2]. This distinction is critical for researchers and drug development professionals, as the psychotomimetic and abuse-related effects of ketamine, often linked to its hyperlocomotor activity, are significant clinical concerns.
Comparative Analysis of Locomotor Effects
The following table summarizes the quantitative and qualitative data on the locomotor effects of this compound and ketamine from preclinical studies.
| Parameter | This compound | Ketamine |
| Effect on Locomotion | Marginal effects on locomotor hyperactivity[2]. Does not produce ketamine-like hyperlocomotion[1]. | Dose-dependent increase in locomotor activity[1][2]. |
| Animal Model | Mice[1][2]. | Mice, Rats[1][2]. |
| Route of Administration | Intravenous[2]. | Intraperitoneal, Subcutaneous[1][2]. |
| Effective Dose (Hyperlocomotion) | Not applicable. | 3 - 50 mg/kg (mice)[1][2]. |
| Mechanism of Action | GluN2B Negative Allosteric Modulator[1][2]. | Non-competitive NMDA Receptor Antagonist[1]. |
Experimental Protocols
Assessment of Locomotor Activity
A standard method for assessing locomotor activity in rodents involves placing the animal in a novel, open-field arena. The animal's movements are tracked automatically using a video camera and specialized software. Key parameters measured include:
-
Total Distance Traveled: The total distance the animal moves during the observation period.
-
Ambulatory Time: The amount of time the animal spends in motion.
-
Rearing Frequency: The number of times the animal stands on its hind legs.
-
Stereotypy: Repetitive, invariant behaviors such as head weaving or gnawing.
For pharmacological studies, animals are typically habituated to the testing environment before being administered the test compound or a vehicle control. Their locomotor activity is then recorded for a specified duration.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and ketamine at the NMDA receptor likely underlie their differential effects on locomotion.
References
- 1. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (this compound), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Profiles of GluN2B Inhibitors: A Guide for Researchers
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system (CNS), playing key roles in synaptic plasticity, learning, and memory.[1][2] The GluN2B subunit of the NMDA receptor has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including depression, neuropathic pain, and ischemic stroke, due to its involvement in both physiological and pathological processes.[3][4][5] Overactivation of GluN2B-containing NMDA receptors is strongly linked to excitotoxic neuronal death, a key mechanism in brain injury.[6][7] Consequently, selective antagonists of the GluN2B subunit have been developed with the aim of providing neuroprotection and therapeutic benefits while minimizing the adverse effects associated with non-selective NMDA receptor blockade.[4][8]
Non-selective NMDA receptor antagonists, such as ketamine and MK-801, have demonstrated potent therapeutic effects but are hampered by significant side effects, including psychotomimetic symptoms, cognitive impairment, and neurotoxicity.[8][9] The development of GluN2B-selective inhibitors aims to achieve a more favorable safety profile by specifically targeting the receptor subtype implicated in pathological signaling.[2] However, the clinical translation of these selective agents has faced challenges, including off-target effects and concerns about disrupting the physiological functions of GluN2B in brain development and plasticity.[5][10][11]
This guide provides a comparative analysis of the safety profiles of prominent GluN2B inhibitors, supported by preclinical and clinical data. It details the experimental methodologies used to assess safety and illustrates key signaling pathways and workflows to aid researchers in the ongoing development of safer and more effective neurotherapeutics.
Comparative Safety Data of GluN2B Inhibitors
The safety and tolerability of GluN2B inhibitors vary significantly across different compounds, influenced by their selectivity, mechanism of action, and pharmacokinetic properties. The following table summarizes the reported adverse effects and safety concerns for several key GluN2B antagonists.
| Inhibitor | Class/Type | Reported Adverse Effects / Safety Concerns | Development Status / Key Findings | Supporting Data Source(s) |
| Ifenprodil | Non-competitive Allosteric Modulator | Mild motor impairment in preclinical models. Potential for off-target effects. | Prototypical GluN2B antagonist used extensively in research.[12] | Preclinical studies[12][13] |
| Traxoprodil (CP-101,606) | Non-competitive Allosteric Modulator | Cardiovascular effects (QTc prolongation) , dissociative side effects (psychotomimetic).[4][10] | Development stalled due to cardiovascular safety concerns despite showing antidepressant efficacy.[4][10] | Clinical trials[4] |
| Ro 25-6981 | Non-competitive Allosteric Modulator | Favorable preclinical safety profile; lacks psychotomimetic and neurotoxic effects seen with non-selective antagonists.[9][14] May deteriorate some specific cognitive processes.[13] | Preclinical; shown to have antidepressant and anticonvulsant effects without inducing markers of neurotoxicity (caspase-3, Hsp70).[9][13] | Preclinical studies[9][13] |
| Radiprodil | Selective Allosteric Modulator | Generally considered to have an improved safety profile over earlier compounds. | Advanced to clinical trials for seizure disorders and neurodevelopmental conditions.[10] Some trials terminated early due to recruitment issues.[15] | Clinical trials[10][15] |
| CERC-301 (MK-0657) | Selective Allosteric Modulator | No major unfavorable side effects reported in early clinical studies for depression.[16] | Investigated for treatment-resistant depression, showing promising efficacy and safety.[16] | Clinical trials[16] |
| Compound 93-31 | pH-sensitive Allosteric Modulator | Designed for minimal side effects in healthy tissue by being more potent in acidic (ischemic) environments. | Preclinical; demonstrated neuroprotective efficacy with fewer adverse effects compared to traditional antagonists in animal models. | Preclinical studies[17][18] |
| Novel Pierardine Derivative [I] | Selective Antagonist | Mild cytotoxicity in vitro; high "no observed adverse effect level" (NOAEL) of 200 mg/kg in mice. Low risk of arrhythmogenic toxicity.[19] | Preclinical; shows potent and selective GluN2B antagonism with a good in vivo safety profile and efficacy in a stroke model.[19] | Preclinical studies[19] |
Experimental Protocols for Safety Assessment
The evaluation of the safety profile of GluN2B inhibitors involves a multi-tiered approach, from in vitro assays to in vivo preclinical models and human clinical trials.
Preclinical Neurotoxicity Assessment
The primary concern for NMDA receptor modulators is neurotoxicity, often characterized by neuronal vacuolization, particularly in the retrosplenial and cingulate cortices.[20][21]
-
Objective: To determine if the compound induces neuronal injury or stress.
-
Methodology:
-
Animal Model: Typically adult rodents (e.g., rats).
-
Compound Administration: Administration of the test compound (e.g., Ro 25-6981) at various doses, alongside a positive control (e.g., MK-801, a non-selective antagonist known to cause neurotoxicity) and a vehicle control.[9]
-
Tissue Collection: After a set period (e.g., 4-24 hours), animals are euthanized, and brain tissue is collected and fixed.
-
Histological Analysis: Brain sections, particularly from the retrosplenial cortex, are prepared.
-
Immunohistochemistry: Sections are stained for specific markers of neuronal injury and stress.
-
Microscopy and Quantification: Stained sections are examined under a microscope, and the number of positive cells (e.g., Hsp70-positive or caspase-3-positive neurons) is quantified and compared across treatment groups. A significant increase in these markers relative to the vehicle control indicates potential neurotoxicity.
-
Assessment of Psychotomimetic-like Effects
A major limiting factor for NMDA antagonists is the induction of psychosis-like symptoms.[8] In rodents, this is often correlated with hyperlocomotion.
-
Objective: To evaluate if the compound induces behavioral changes indicative of psychotomimetic effects.
-
Methodology:
-
Animal Model: Rodents (e.g., rats or mice).
-
Apparatus: Open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).
-
Procedure: Animals are administered the test compound, a positive control (e.g., MK-801 or phencyclidine), or a vehicle. They are then placed in the open-field arena.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a specific duration (e.g., 60-120 minutes).
-
Analysis: A significant increase in locomotor activity compared to the vehicle group suggests a potential for psychotomimetic side effects. Studies have shown that selective GluN2B antagonists like Ro 25-6981 do not cause the hyperactivity observed with unspecific antagonists.[9]
-
Cardiovascular Safety Evaluation
Cardiovascular adverse effects, such as QTc interval prolongation, are a critical safety hurdle, as exemplified by the discontinuation of traxoprodil.[10] Evaluation follows a rigorous regulatory pathway.
-
Objective: To assess the risk of adverse cardiovascular events, particularly arrhythmias.
-
Methodology (Clinical Trial Focus):
-
Regulatory Guidance: Adherence to guidelines such as those from the U.S. Food and Drug Administration (FDA), which mandate rigorous cardiovascular outcome trials (CVOTs) for certain new drugs.[22][23]
-
Trial Design: Randomized, double-blind, placebo-controlled trials in the target patient population. A key objective is to establish non-inferiority against placebo, meaning the drug does not unacceptably increase cardiovascular risk.[22]
-
Primary Endpoint: Typically a composite of major adverse cardiac events (MACE), which includes cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.[24][25]
-
Data Collection:
-
Electrocardiograms (ECGs): Frequent ECG monitoring, particularly for changes in the QT interval.
-
Event Adjudication: All potential cardiovascular events are reviewed and classified by an independent, blinded clinical endpoint committee to ensure unbiased assessment.[22]
-
-
Statistical Analysis: The primary analysis assesses the hazard ratio (HR) for the MACE endpoint. Per FDA guidance, the upper bound of the 95% confidence interval for the HR must be below a certain threshold (e.g., 1.3 or 1.8 depending on the stage of development) to rule out unacceptable cardiovascular risk.[23]
-
Visualizations: Signaling Pathways and Experimental Workflows
GluN2B-Mediated Excitotoxicity Signaling
Overactivation of GluN2B-containing NMDA receptors, particularly those in extrasynaptic locations, is a primary driver of excitotoxic neuronal death.[6][16] This process involves excessive calcium (Ca²⁺) influx, which triggers downstream death-promoting signaling cascades.
Caption: GluN2B-mediated excitotoxicity pathway leading to neuronal death.
Experimental Workflow for Preclinical Safety Profiling
A systematic workflow is essential for the preclinical evaluation of a novel GluN2B inhibitor's safety profile before it can be considered for clinical development.
Caption: Generalized workflow for preclinical safety assessment of GluN2B inhibitors.
References
- 1. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology | Semantic Scholar [semanticscholar.org]
- 2. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological blockade of GluN2B-containing NMDA receptors induces antidepressant-like effects lacking psychotomimetic action and neurotoxicity in the perinatal and adult rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]
- 11. A critical role for GluN2B-containing NMDA receptors in cortical development and function. | Delpire Laboratory [vumc.org]
- 12. mdpi.com [mdpi.com]
- 13. The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures and Safe for Further Development in Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological blockade of GluN2B-containing NMDA receptors induces antidepressant-like effects lacking psychotomimetic action and neurotoxicity in the perinatal and adult rodent brain | Semantic Scholar [semanticscholar.org]
- 15. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 16. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases [mdpi.com]
- 17. Context-Dependent GluN2B-Selective Inhibitors of NMDA Receptor Function are Neuroprotective with Minimal Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel GluN2B-NMDAR antagonist demonstrates excellent safety and efficacy in MCAO rat model | BioWorld [bioworld.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. prosciento.com [prosciento.com]
- 23. Evaluating cardiovascular safety of novel therapeutic agents for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cardiovascular Safety, Long-Term Noncardiovascular Safety, and Efficacy of Sodium-Glucose Cotransporter 2 Inhibitors in Patients With Type 2 Diabetes Mellitus: A Systemic Review and Meta-Analysis With Trial Sequential Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comprehensive evaluation of cardiovascular efficacy and safety outcomes of SGLT2 inhibitors in high risk patients of cardiovascular disease: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement Biomarkers for BMS-986169: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMS-986169, a negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B, with alternative molecules targeting the same subunit. The focus is on the validation of target engagement biomarkers, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent and selective GluN2B NAM with potential applications in the treatment of major depressive disorder.[1] Effective clinical development of this compound and similar therapeutics relies on the robust validation of target engagement biomarkers. These biomarkers are crucial for confirming that the drug interacts with its intended target in vivo and for establishing a clear relationship between drug exposure and pharmacodynamic response. This guide compares this compound with two other notable GluN2B NAMs, traxoprodil (formerly CP-101,606) and rislenemdaz (formerly MK-0657), across key performance metrics and highlights the experimental approaches used to measure target engagement.
Comparative Analysis of GluN2B Negative Allosteric Modulators
The following table summarizes the key quantitative data for this compound and its alternatives, traxoprodil and rislenemdaz.
| Parameter | This compound | Traxoprodil (CP-101,606) | Rislenemdaz (MK-0657) |
| Binding Affinity (Ki) | 4.0 nM[1][2] | Not explicitly found, but is a potent antagonist[3] | 8.1 nM[4][5][6] |
| Functional Inhibition (IC50) | 24.1 nM (in Xenopus oocytes expressing human NMDA receptor subtypes)[7] | 10 nM (to protect hippocampal neurons)[3] | 3.6 nM (calcium influx in agonist-stimulating NMDA-GluN1a/GluN2B L(tk-) cells)[4][5] |
| Receptor Occupancy (RO) | 73% ex vivo RO at 1.0 mg/kg (i.v.) in mice[2] | >80% at 5 mg/kg and 15 mg/kg in rats[8] | ~30% RO at ~0.3 mg/kg and ~50% RO at ~0.7 mg/kg in rats[4] |
Target Engagement Biomarkers and Experimental Protocols
The validation of target engagement for GluN2B NAMs primarily relies on two key experimental methodologies: in vivo [3H]MK-801 binding assays and receptor occupancy (RO) assays, often conducted using flow cytometry.
In Vivo [3H]MK-801 Binding Assay
This assay is a well-established method to measure the functional blockade of the NMDA receptor channel. MK-801 is a non-competitive NMDA receptor antagonist that binds to a site within the ion channel. By measuring the displacement of radiolabeled [3H]MK-801, the degree of channel blockade by a test compound can be quantified, providing a direct measure of target engagement.
Experimental Protocol:
-
Animal Dosing: Rodents (mice or rats) are administered with the test compound (e.g., this compound, traxoprodil, or rislenemdaz) at various doses and time points.
-
Radioligand Administration: At a specified time after compound administration, [3H]MK-801 is administered intravenously.
-
Brain Tissue Collection: After a defined period to allow for radioligand distribution, the animals are euthanized, and the brains are rapidly removed and dissected. The forebrain is a common region of interest due to the high expression of GluN2B.
-
Tissue Homogenization and Scintillation Counting: The brain tissue is homogenized, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding of [3H]MK-801 is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled MK-801) from the total binding. The percentage of inhibition of [3H]MK-801 binding by the test compound is then determined relative to a vehicle-treated control group.
Receptor Occupancy (RO) Assay by Flow Cytometry
Flow cytometry offers a powerful platform for quantifying the percentage of target receptors on the cell surface that are bound by a drug. This provides a direct measure of target engagement at the cellular level.
Experimental Protocol:
-
Sample Collection: Whole blood or peripheral blood mononuclear cells (PBMCs) are collected from subjects at various time points after drug administration.
-
Cell Staining: The cells are incubated with a fluorescently labeled antibody that specifically binds to the GluN2B subunit of the NMDA receptor. To differentiate between occupied and unoccupied receptors, a competitive binding approach or a secondary antibody that detects the bound drug can be used.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, allowing for the quantification of the number of cells expressing the target receptor and the proportion of receptors that are occupied by the drug.
-
Data Analysis: The percentage of receptor occupancy is calculated based on the shift in fluorescence intensity of the drug-treated samples compared to pre-dose or vehicle-treated samples.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in validating target engagement for this compound, the following diagrams have been generated using the DOT language.
Caption: GluN2B Signaling Pathway Modulation by this compound.
Caption: Workflow for Validating Target Engagement Biomarkers.
Conclusion
The validation of target engagement biomarkers is a cornerstone of modern drug development, providing critical insights into the mechanism of action and dose-response relationships of novel therapeutics. For this compound, a promising GluN2B negative allosteric modulator, robust target engagement has been demonstrated through preclinical studies utilizing receptor occupancy and in vivo binding assays.[2] When compared to alternatives such as traxoprodil and rislenemdaz, this compound exhibits a comparable high-affinity binding and potent functional inhibition of the GluN2B subunit. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation of this compound and other GluN2B modulators, ultimately facilitating the development of more effective treatments for neurological and psychiatric disorders.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Rislenemdaz - Wikipedia [en.wikipedia.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Mapping the central effects of (±)-ketamine and traxoprodil using pharmacological magnetic resonance imaging in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Abuse Potential of BMS-986169 Compared to Ketamine: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the abuse potential of BMS-986169, a selective GluN2B negative allosteric modulator (NAM), and ketamine, a non-competitive NMDA receptor antagonist. The assessment is based on available preclinical data, offering insights into the pharmacological and behavioral profiles of these two compounds. While extensive data is available for ketamine, a well-documented substance of abuse, the information on this compound is primarily derived from a key preclinical study by Bristow et al. (2017).
Executive Summary
Preclinical evidence strongly suggests that this compound has a significantly lower abuse potential compared to ketamine. A pivotal study demonstrated that this compound did not induce ketamine-like hyperlocomotion or abnormal behaviors in mice and non-human primates.[1] In contrast, ketamine consistently produces hyperlocomotion, conditioned place preference, and is readily self-administered in animal models, all of which are indicators of abuse liability. This difference in abuse potential is likely attributed to their distinct mechanisms of action at the NMDA receptor.
Mechanism of Action: A Tale of Two Modulators
This compound and ketamine both modulate the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the brain. However, their mechanisms of action are fundamentally different, which likely underlies their distinct abuse liability profiles.
This compound is a negative allosteric modulator (NAM) that selectively binds to the GluN2B subunit of the NMDA receptor.[1][2] This binding event changes the conformation of the receptor, reducing the probability of the ion channel opening in response to glutamate and glycine binding. This modulatory effect is dependent on the presence of the primary agonists.
Ketamine , on the other hand, is a non-competitive antagonist that physically blocks the ion channel of the NMDA receptor.[2] By lodging itself within the pore of the channel, ketamine prevents the influx of ions regardless of whether the receptor is activated by its agonists. This channel blockade is a more direct and profound inhibition of NMDA receptor function.
Preclinical Abuse Potential Assessment: Comparative Data
Direct comparative studies assessing the abuse potential of this compound using standardized models like conditioned place preference (CPP) and self-administration have not been publicly detailed. However, the available data from locomotor and behavioral assessments provide a strong indication of a favorable profile for this compound.
Locomotor Activity
Hyperlocomotion in rodents is often associated with the stimulant and rewarding effects of drugs of abuse.
| Compound | Species | Dose | Effect on Locomotion | Citation |
| This compound | Mouse | Not specified | No ketamine-like hyperlocomotion | [1] |
| Ketamine | Mouse | 3-150 mg/kg | Dose-dependent increase | [3] |
| Mouse | 25-50 mg/kg | Significant increase | [4][5] | |
| Rat | 25 mg/kg | Increased activity | [6] |
Note: While the specific doses of this compound used in the locomotor study by Bristow et al. (2017) are not detailed in the available literature, the study concluded a clear differentiation from ketamine's effects.
Behavioral Observations
Dissociative and psychotomimetic effects are hallmarks of ketamine's abuse potential in humans. Preclinical behavioral assessments in animals can model some of these effects.
| Compound | Species | Observation | Citation |
| This compound | Cynomolgus Monkey | Did not produce dissociative effects | [7] |
| Mouse | Did not produce abnormal behaviors | [1] | |
| Ketamine | Rodents | Induces stereotypy and other abnormal behaviors | [8] |
Conditioned Place Preference (CPP)
The CPP paradigm is a standard preclinical model to assess the rewarding effects of a drug. While no specific CPP data for this compound is publicly available, numerous studies have demonstrated that ketamine induces a robust CPP in rodents.
| Compound | Species | Dose | Outcome | Citation |
| Ketamine | Mouse | 10 mg/kg | Significant CPP | [9][10][11][12] |
Self-Administration
The self-administration paradigm is considered the gold standard for assessing the reinforcing properties of a drug, which is a key component of its abuse potential. Rodents will readily learn to self-administer ketamine, indicating its reinforcing effects. Data on this compound in this paradigm is not publicly available.
| Compound | Species | Doses | Outcome | Citation |
| Ketamine | Rat | 0.1 mg/kg/infusion | Acquisition of self-administration | [13] |
| Rat | 125-500 µg/kg/infusion | Readily acquired self-administration | [14] | |
| Rat | Sub-anesthetic doses | Maintained self-administration |
Experimental Protocols
Detailed experimental protocols for the behavioral assessment of this compound are not publicly available. The following are generalized protocols for the key experiments cited for ketamine, which would be the standard approach for assessing a novel compound.
Locomotor Activity Test
Objective: To assess the effects of a compound on spontaneous motor activity.
Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system to monitor movement.
Procedure:
-
Habituation: Mice are habituated to the testing room for at least 30-60 minutes before the experiment. They are then placed in the open field arena for a set period (e.g., 30 minutes) to establish a baseline activity level.
-
Administration: Animals are administered the test compound (e.g., this compound or ketamine) or vehicle via a specified route (e.g., intraperitoneal injection).
-
Testing: Immediately after administration, mice are placed back into the open field arena, and their locomotor activity (e.g., distance traveled, speed, rearing frequency) is recorded for a defined period (e.g., 60-90 minutes).
-
Data Analysis: The data is typically analyzed in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Total activity over the entire session is also compared between treatment groups.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of a compound by pairing its effects with a specific environment.
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-Conditioning (Baseline): On the first day, animals are placed in the central compartment (in a three-compartment apparatus) and allowed to freely explore all compartments for a set time (e.g., 15-20 minutes). The time spent in each compartment is recorded to determine any initial preference.
-
Conditioning: This phase typically lasts for several days. On drug conditioning days, animals receive the test compound and are confined to one of the compartments (the drug-paired compartment). On alternate days (vehicle conditioning), they receive a vehicle injection and are confined to the other compartment. The assignment of the drug-paired compartment is counterbalanced across animals.
-
Post-Conditioning (Test): On the test day, animals are placed back in the central compartment without any drug administration and are allowed to freely explore the entire apparatus. The time spent in each compartment is recorded.
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment during the test phase minus the time spent in the same compartment during the pre-conditioning phase. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.
Self-Administration
Objective: To determine if a compound has reinforcing properties by assessing whether animals will learn to perform a specific action (e.g., lever pressing) to receive it.
Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a cue light, and an infusion pump connected to an indwelling intravenous catheter in the animal.
Procedure:
-
Surgery: Animals are surgically implanted with an intravenous catheter.
-
Acquisition: Animals are placed in the operant chambers for daily sessions. A press on the active lever results in the infusion of a dose of the test compound, often paired with a cue light or tone. Presses on the inactive lever have no consequence.
-
Maintenance: Once a stable pattern of responding is established, various schedules of reinforcement (e.g., fixed-ratio, progressive-ratio) can be used to further characterize the reinforcing strength of the drug.
-
Extinction and Reinstatement: To model relapse, the drug is withheld, and responding on the active lever decreases (extinction). Reinstatement of drug-seeking behavior can then be triggered by a priming dose of the drug, a drug-associated cue, or a stressor.
-
Data Analysis: The primary measure is the number of infusions earned or active lever presses. A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug is reinforcing.
NMDA Receptor Signaling Pathway
Both this compound and ketamine exert their effects by modulating the NMDA receptor signaling pathway. This pathway is crucial for synaptic plasticity, learning, and memory. Dysregulation of this pathway is implicated in various neurological and psychiatric disorders.
Conclusion
Based on the available preclinical data, this compound demonstrates a significantly lower potential for abuse when compared to ketamine. The lack of ketamine-like hyperlocomotion and abnormal behaviors in animal models suggests that this compound does not produce the same rewarding and psychotomimetic effects that contribute to ketamine's abuse liability. This difference is likely rooted in their distinct mechanisms of action at the NMDA receptor, with the allosteric modulation by this compound resulting in a more subtle and potentially safer pharmacological profile than the direct channel block by ketamine. Further studies employing rigorous abuse potential paradigms such as self-administration and conditioned place preference for this compound would be beneficial to definitively confirm these initial promising findings. However, the current evidence strongly supports the continued investigation of this compound as a therapeutic agent with a reduced risk of abuse.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. Trafficking and Targeting of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. blossomanalysis.com [blossomanalysis.com]
- 6. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The abuse liability of ketamine: A scoping review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abuse liability for esketamine in a cohort of patients undergoing an acute treatment course to manage treatment-resistant depression: a secondary analysis of an observational study in real-world clinical practicee - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. va.gov [va.gov]
- 11. RePORT ⟩ RePORTER [reporter.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | ER to synapse trafficking of NMDA receptors [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
A Comparative Guide to the Preclinical Findings of BMS-986169 and Other GluN2B Antagonists
A Note on Data Replication: The primary purpose of this guide is to provide a comparative overview of the preclinical data for the GluN2B negative allosteric modulator (NAM), BMS-986169. It is important for the research community to note that the detailed preclinical data for this compound currently available in the public domain originates from studies conducted by its developer, Bristol-Myers Squibb.[1] As of this review, independent replication of these findings by other laboratories has not been widely published. This guide, therefore, presents the originator's findings and compares them with published data for other well-characterized GluN2B NAMs, CP-101,606 and Ro 25-6981, to offer a broader context for researchers.
Introduction to this compound
This compound is a potent and selective, intravenous negative allosteric modulator of the NMDA receptor, specifically targeting the GluN2B subunit.[1] It was developed for the potential treatment of major depressive disorder.[2] Due to its poor aqueous solubility, a phosphate prodrug, BMS-986163, was also developed to improve its pharmaceutical properties.[1][2] Preclinical studies have aimed to characterize its binding affinity, functional activity, selectivity, and efficacy in animal models of depression.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo preclinical data for this compound in comparison to other notable GluN2B NAMs.
Table 1: In Vitro Profile of GluN2B Negative Allosteric Modulators
| Parameter | This compound | CP-101,606 | Ro 25-6981 |
| Binding Affinity (Ki) | 4.03-6.3 nM (human GluN2B)[1] | Data not readily available in comparable format | ~9 nM (rat brain membranes) |
| Functional Inhibition (IC50) | 24.1 nM (hGluN1/GluN2B in Xenopus oocytes)[1] | ~15 nM (human NR1/NR2B) | ~10 nM (rat NR1/NR2B) |
| hERG Inhibition (IC50) | 28.4 µM[1] | Data not readily available | Data not readily available |
Table 2: In Vivo Antidepressant-like Activity
| Behavioral Assay | This compound | CP-101,606 | Ro 25-6981 |
| Mouse Forced Swim Test | Reduced immobility[1] | Effective in reducing immobility | Effective in reducing immobility[3][4] |
| Novelty Suppressed Feeding Test | Decreased latency to feed[1] | Data not readily available | Effective in reducing latency to feed[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GluN2B Receptor Binding Assay
This protocol is a generalized representation of a competitive binding assay to determine the affinity of a test compound for the GluN2B receptor.
-
Tissue Preparation: Whole brains or specific brain regions (e.g., cortex, hippocampus) from rodents are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in the assay buffer.
-
Radioligand Binding: The membrane preparation is incubated with a specific radioligand for the GluN2B receptor (e.g., [3H]Ro 25-6981 or [3H]ifenprodil) and varying concentrations of the test compound (e.g., this compound).
-
Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled competing ligand) from the total binding. The inhibition constant (Ki) of the test compound is then calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
NMDA Receptor Functional Assay in Xenopus Oocytes
This protocol describes the use of a two-electrode voltage clamp to measure the functional inhibition of NMDA receptors expressed in Xenopus laevis oocytes.[5][6]
-
Oocyte Preparation and Injection: Oocytes are harvested from female Xenopus laevis and defolliculated.[7] The oocytes are then injected with cRNAs encoding the human NMDA receptor subunits (e.g., GluN1 and GluN2B).[5][7]
-
Receptor Expression: The injected oocytes are incubated for 2-5 days to allow for the expression of functional NMDA receptors on the oocyte membrane.[5]
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping. The oocyte is continuously perfused with a recording solution.
-
Agonist and Antagonist Application: The NMDA receptors are activated by applying the agonists glutamate and glycine. Once a stable current is elicited, the test compound (e.g., this compound) is co-applied with the agonists at various concentrations.
-
Data Analysis: The inhibition of the agonist-induced current by the test compound is measured. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Mouse Forced Swim Test
The forced swim test is a behavioral assay used to assess antidepressant-like activity in rodents.[8][9][10]
-
Apparatus: A cylindrical tank (e.g., 20 cm in diameter and 30 cm in height) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[8]
-
Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session.[10] The behavior of the mouse is recorded by a video camera.
-
Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is scored, typically during the last 4 minutes of the test.[10]
-
Data Analysis: The total time of immobility is compared between the vehicle-treated control group and the drug-treated groups. A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.[9]
Novelty Suppressed Feeding Test
This test assesses anxiety- and antidepressant-like behavior by measuring the latency of a food-deprived mouse to eat in a novel and potentially stressful environment.[11][12][13]
-
Food Deprivation: Mice are food-deprived for a period of 24 hours before the test.[13]
-
Apparatus: A novel, brightly lit open-field arena is used. A single pellet of familiar food is placed in the center of the arena.
-
Procedure: The mouse is placed in a corner of the arena, and the latency to take the first bite of the food pellet is recorded. The test is typically run for a maximum of 5-10 minutes.
-
Data Analysis: The latency to begin eating is the primary measure. A shorter latency in the drug-treated group compared to the vehicle-treated group suggests an anxiolytic or antidepressant-like effect. The amount of food consumed in the home cage immediately after the test can also be measured to control for effects on appetite.
Visualizations
NMDA Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of this compound.
Experimental Workflow for Preclinical Antidepressant Screening
Caption: A general workflow for the preclinical screening of antidepressant compounds like this compound.
References
- 1. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (this compound), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. mdpi.com [mdpi.com]
- 4. Ketamine and Ro 25-6981 Reverse Behavioral Abnormalities in Rats Subjected to Dietary Zinc Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. embopress.org [embopress.org]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 10. Video: The Mouse Forced Swim Test [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Protocols for BMS-986169
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like BMS-986169 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) from the primary manufacturer, Bristol Myers Squibb, is not publicly available, information from chemical suppliers and established guidelines for hazardous waste provide a framework for its responsible management.
This compound, a potent and selective negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, requires careful handling due to its pharmacological activity. Unused or waste this compound should be treated as hazardous chemical waste.
Key Physicochemical and Preclinical Data
To inform handling and disposal procedures, a summary of relevant data for this compound is presented below.
| Property | Value | Reference |
| Chemical Name | (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one | |
| CAS Number | 1801151-08-5 | [1] |
| Molecular Formula | C₂₃H₂₇FN₂O₂ | |
| Molecular Weight | 382.48 g/mol | |
| Melting Point | 186 °C | [2] |
| Aqueous Solubility (pH 7.4) | 2 µg/mL | [2] |
| LogD | 2.9 | [2] |
| Metabolic Stability | Poor in rodent liver microsomes (T½ = 2.7–3.5 min); marginally better in higher species (T½ = 6.0–25 min) | [2] |
| Known Hazards | Based on its potent pharmacological activity, it should be handled with care to avoid accidental exposure. Specific toxicological properties are not fully elucidated in publicly available literature. |
Experimental Protocols: Disposal Procedures
The following step-by-step guide outlines the recommended procedure for the disposal of this compound and associated contaminated materials. This protocol is based on general best practices for chemical and pharmaceutical waste disposal.
1. Waste Identification and Segregation:
-
Pure Compound (Solid): Unused or expired this compound solid waste should be collected in a designated, clearly labeled hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and vials that have come into direct contact with this compound should be considered contaminated solid waste. These should be collected in a designated, lined container for hazardous solid waste.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the defaced container can typically be disposed of as non-hazardous waste, but institutional guidelines should be followed.[3]
2. Containerization and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
3. Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
4. Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to schedule a waste pickup. Do not attempt to dispose of this compound down the drain or in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling BMS-986169
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the investigational compound BMS-986169. In the absence of a specific Safety Data Sheet (SDS), this guide synthesizes best practices for handling potent pharmaceutical agents and chemicals with unknown toxicity to ensure a safe laboratory environment.
Compound Overview and Hazard Assessment
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the glutamate N-methyl-d-aspartate (NMDA) receptor 2B (GluN2B) subtype.[1] Preclinical studies have indicated an acceptable safety and toxicology profile. However, due to its high potency and the limited availability of public safety data, it is imperative to treat this compound as a potentially hazardous substance.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₇FN₂O₂ | [2] |
| Molecular Weight | 382.48 g/mol | [2] |
| Mechanism of Action | GluN2B Receptor Negative Allosteric Modulator | [1] |
| Known Hazards | Potent biological activity. Full toxicological profile is not publicly available. | Inferred from potency |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Minimum Requirement | Specifications |
| Hand Protection | Double gloving | Inner: Nitrile or latex examination gloves. Outer: Chemically resistant gloves (e.g., neoprene or nitrile). |
| Eye Protection | Chemical splash goggles | Must provide a complete seal around the eyes. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk. |
| Body Protection | Disposable lab coat with sleeves | Solid front, tight-fitting cuffs. Made of a low-permeability fabric. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid compound outside of a certified chemical fume hood or other containment device. The type of respirator (e.g., N95, or a powdered air-purifying respirator - PAPR) should be determined by a formal risk assessment. |
| Foot Protection | Closed-toe shoes | Made of a non-porous material. |
Safe Handling Procedures
Adherence to these procedural steps is critical to minimize exposure risk during routine laboratory operations.
Engineering Controls
All manipulations of solid this compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood, a glove box, or another appropriate containment ventilated enclosure.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: Use a dedicated analytical balance within the containment enclosure. Use disposable weighing boats or papers.
-
Solubilization: Add solvent to the solid compound directly in the weighing boat or transfer the solid to a vial before adding the solvent. Cap the vial securely before removing it from the containment enclosure.
-
Cleaning: Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water solution. All disposable materials used during the process should be treated as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
Waste Segregation
All materials that have come into contact with this compound are to be considered chemical waste. This includes:
-
Unused or expired solid compound and solutions.
-
Contaminated PPE (gloves, lab coats, etc.).
-
Disposable labware (pipette tips, vials, weighing boats).
-
Cleaning materials (bench paper, wipes).
Disposal Procedure
-
Collection: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Potent Pharmaceutical Compound").
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.
-
Final Disposition: The final disposal method, likely incineration, will be carried out by a licensed hazardous waste management company in accordance with local, state, and federal regulations.[3][4][5][6] Do not dispose of this compound down the drain or in the regular trash.[5][6]
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to do so, contain the spill with absorbent material, decontaminate the area, and collect all materials in a hazardous waste container. For large spills, contact your institution's EHS department. |
Visual Workflow for Handling this compound
References
- 1. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (this compound), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
